molecular formula C18H23Cl5O2 B1679277 Pentachlorophenyl laurate CAS No. 3772-94-9

Pentachlorophenyl laurate

Cat. No.: B1679277
CAS No.: 3772-94-9
M. Wt: 448.6 g/mol
InChI Key: MKNJWAXSYGAMGJ-UHFFFAOYSA-N
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Description

Pentachlorophenyl laurate is a pesticide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) dodecanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H23Cl5O2/c1-2-3-4-5-6-7-8-9-10-11-12(24)25-18-16(22)14(20)13(19)15(21)17(18)23/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MKNJWAXSYGAMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9058078
Record name Pentachlorophenyl laurate
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Molecular Weight

448.6 g/mol
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CAS No.

3772-94-9
Record name Pentachlorophenyl laurate
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Record name Pentachlorophenyl laurate
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Record name Pentachlorophenyl dodecanoate
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Record name Dodecanoic acid, 2,3,4,5,6-pentachlorophenyl ester
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Record name Pentachlorophenyl laurate
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Record name Pentachlorophenyl laurate
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Record name PENTACHLOROPHENYL LAURATE
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Foundational & Exploratory

An In-depth Technical Guide to Pentachlorophenyl Laurate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of pentachlorophenyl laurate. The information is intended to support research and development activities involving this compound.

Chemical Identity and Structure

This compound is an organochlorine compound, specifically an ester of pentachlorophenol (B1679276) and lauric acid.[1][2] Its structure is characterized by a pentachlorinated phenyl group attached to a twelve-carbon laurate chain via an ester linkage.[2] This structure imparts significant lipophilicity to the molecule.[1]

IUPAC Name: (2,3,4,5,6-pentachlorophenyl) dodecanoate[3] CAS Number: 3772-94-9[3] Molecular Formula: C18H23Cl5O2[3]

The chemical structure of this compound is represented by the following SMILES notation: CCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data for experimental design and evaluation.

PropertyValueReference
Molecular Weight 448.64 g/mol [4]
Appearance White to off-white solid[2]
Melting Point 46.5 °C[5]
Boiling Point 210 °C at 2 Torr[2][5]
Density 1.274 g/cm³[5]
Solubility Insoluble in water; Slightly soluble in chloroform (B151607) and hexanes; Soluble in acetone, esters, and ethers.[2][5]
Vapor Pressure 6.53 x 10⁻¹⁰ mmHg at 25°C[6]
LogP (Octanol-Water Partition Coefficient) 8.78 - 9.27[6][7]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 12[6]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via direct esterification of pentachlorophenol with lauric acid.[2] A general laboratory-scale protocol is outlined below.

Materials:

  • Lauric acid

  • Pentachlorophenol

  • Concentrated sulfuric acid

  • Benzene (B151609)

  • Sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL three-neck round-bottom flask, add 50 g of lauric acid and 66.5 g of pentachlorophenol.[2]

  • Add 200 mL of benzene to the flask as a solvent.[2]

  • Set up the apparatus for reflux with stirring.

  • Heat the mixture to reflux.

  • Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the stirring mixture.[2]

  • Continue heating and stirring at reflux for 30 minutes.[2]

  • After the initial reflux period, continue heating and stirring for an additional 30 minutes to ensure the reaction goes to completion.[2]

  • Cool the reaction mixture to room temperature.[2]

  • Transfer the mixture to a separatory funnel and neutralize the excess acid by washing with a saturated sodium bicarbonate solution.[2]

  • Wash the organic layer with water to remove any remaining salts.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Remove the benzene solvent under reduced pressure using a rotary evaporator to yield crude this compound.[2]

  • The crude product can be further purified by recrystallization.

A logical workflow for the synthesis and purification process is illustrated in the following diagram.

Synthesis_Workflow Reactants Lauric Acid + Pentachlorophenol Reaction Reflux with Stirring (60 min) Reactants->Reaction Solvent Benzene Solvent->Reaction Catalyst H₂SO₄ Catalyst->Reaction Workup Neutralization (NaHCO₃) + Water Wash Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Product This compound (Crude) Evaporation->Product

Synthesis and Purification Workflow
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] The following provides a general protocol for its determination.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Newcrom R1)[6]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[6][7]

  • This compound standard

  • Sample vials

Chromatographic Conditions (starting point):

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) or formic acid for MS applications.[6][7] The exact ratio should be optimized for best separation.

  • Column: A reverse-phase C18 column is suitable for this non-polar analyte.[6]

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Flow Rate: A typical flow rate is 1.0 mL/min, but may need optimization.

  • Injection Volume: 10-20 µL, depending on concentration and sensitivity.

Procedure:

  • Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering through a 0.45 µm syringe filter.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the samples.

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

An experimental workflow for the HPLC analysis is depicted below.

HPLC_Analysis_Workflow Standard_Prep Prepare Standard Solutions Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample (Dissolve & Filter) Sample_Prep->Injection System_Equilibration Equilibrate HPLC System System_Equilibration->Injection Data_Acquisition Chromatographic Separation & Detection Injection->Data_Acquisition Analysis Peak Identification & Quantification Data_Acquisition->Analysis

HPLC Analysis Workflow

Biological Activity and Applications

This compound is primarily known for its use as a fungicide and biocide.[1][6] It has been used as a wood preservative and in textiles to prevent microbial growth.[2][8] Its biological activity is largely attributed to the properties of pentachlorophenol, which can be released upon hydrolysis of the ester. Pentachlorophenol is a known toxicant. The laurate ester form is less toxic than pentachlorophenol itself.[2]

Due to its persistence in the environment and potential toxicity, its use has been restricted in many regions.[1][8] For drug development professionals, while not a therapeutic agent itself, understanding the properties of such compounds can be relevant in toxicology and environmental impact assessments of other chlorinated compounds.

Safety and Handling

This compound is classified as toxic if swallowed and may cause cancer.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

References

Pentachlorophenyl Laurate: A Technical Guide to its Fungicidal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorophenyl laurate (PCP-L) is an organochlorine compound recognized for its fungicidal properties. This technical guide delineates the core mechanism of action of PCP-L, consolidating available scientific evidence. The primary mode of action is the enzymatic hydrolysis of PCP-L into its active metabolite, pentachlorophenol (B1679276) (PCP), and lauric acid by fungal esterases. Subsequently, PCP acts as a potent uncoupler of oxidative phosphorylation within the fungal mitochondria. This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death. This guide provides a detailed overview of this mechanism, supported by experimental protocols and data, to aid researchers in the study and development of antifungal agents.

Core Mechanism of Action: A Pro-Fungicide Approach

The fungicidal activity of this compound is not inherent to the molecule itself but rather relies on its bioactivation by the target fungus. It functions as a pro-fungicide, being metabolized into the highly toxic pentachlorophenol (PCP).

Enzymatic Hydrolysis

The initial and rate-limiting step in the mechanism of action of PCP-L is its hydrolysis by fungal enzymes. Fungi produce a variety of extracellular and intracellular esterases that can cleave the ester bond of PCP-L. This enzymatic action releases pentachlorophenol and lauric acid. The lipophilic nature of PCP-L, due to the laurate chain, likely facilitates its passive diffusion across the fungal cell wall and membrane, bringing it into contact with these hydrolytic enzymes. Fungal esterases, including lipases and carboxylesterases, are known to be involved in the metabolism of various xenobiotic compounds.

The general reaction for this hydrolysis is as follows:

This compound + H₂O ---(Fungal Esterase)--> Pentachlorophenol + Lauric Acid

This compound (PCP-L) This compound (PCP-L) Fungal Cell Fungal Cell This compound (PCP-L)->Fungal Cell Uptake Fungal Esterases Fungal Esterases Fungal Cell->Fungal Esterases contains Pentachlorophenol (PCP) Pentachlorophenol (PCP) Fungal Esterases->Pentachlorophenol (PCP) Hydrolysis Lauric Acid Lauric Acid Fungal Esterases->Lauric Acid Hydrolysis

Fig. 1: Hydrolysis of PCP-L by Fungal Esterases.
Uncoupling of Oxidative Phosphorylation by Pentachlorophenol

Once released within the fungal cell, pentachlorophenol exerts its potent fungicidal effect by acting as an uncoupler of oxidative phosphorylation in the mitochondria. This is a well-established mechanism for PCP.

The process of oxidative phosphorylation involves the transfer of electrons through the electron transport chain (ETC) located on the inner mitochondrial membrane. This process pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating a proton motive force (PMF). The energy stored in this gradient is then used by ATP synthase to produce ATP from ADP and inorganic phosphate.

PCP disrupts this process by acting as a protonophore. Its lipophilic nature allows it to readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolic hydroxyl group of PCP becomes protonated. The protonated, neutral form of PCP then diffuses back across the membrane into the more alkaline mitochondrial matrix, where it releases the proton. This shuttling of protons dissipates the proton gradient, effectively uncoupling electron transport from ATP synthesis. The energy generated by the ETC is consequently lost as heat instead of being used for ATP production. The depletion of ATP, the primary energy currency of the cell, leads to the cessation of essential cellular processes and ultimately results in cell death.

Intermembrane Space Intermembrane Space ATP_synthase ATP Synthase Intermembrane Space->ATP_synthase flows through PCP PCP Intermembrane Space->PCP protonates Inner Mitochondrial Membrane Inner Mitochondrial Membrane Mitochondrial Matrix Mitochondrial Matrix Mitochondrial Matrix->PCP releases H+ ETC Electron Transport Chain H_pump H+ ETC->H_pump pumps H_pump->Intermembrane Space ATP_synthase->Mitochondrial Matrix ATP ATP ATP_synthase->ATP produces PCPH PCP-H+ PCPH->Mitochondrial Matrix diffuses across membrane

Fig. 2: Uncoupling of Oxidative Phosphorylation by PCP.

Quantitative Data

Direct quantitative data on the antifungal activity of this compound is limited in publicly available literature. However, the fungicidal efficacy is dependent on its conversion to pentachlorophenol. The following table summarizes the reported inhibitory activity of pentachlorophenol against a common fungal species.

Fungal SpeciesTest MethodEndpointConcentrationReference
Aspergillus nigerAgar-based growth inhibitionInhibition of mycelial growth and conidia developmentNot specified as MIC[1]
Various ruminal bacteriaBroth dilutionGrowth depression9.4 to 375.4 µM[2]

Note: The data for ruminal bacteria is included to provide a general indication of the antimicrobial concentration range of PCP.

Experimental Protocols

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method and can be used to determine the lowest concentration of PCP-L that inhibits the visible growth of a specific fungus.[3][4][5]

Materials:

  • This compound (PCP-L)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fungal isolate of interest (e.g., Aspergillus niger, Candida albicans)

  • Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Preparation of PCP-L Stock Solution:

    • Prepare a high-concentration stock solution of PCP-L in DMSO (e.g., 10 mg/mL). Ensure complete dissolution.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium to obtain fresh colonies or spores.

    • Suspend the fungal growth in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute the standardized inoculum in the growth medium to the final desired concentration (typically 0.5-2.5 x 10³ CFU/mL for yeast).

  • Microdilution Plate Setup:

    • Dispense 100 µL of the growth medium into all wells of a 96-well plate.

    • Add 100 µL of the PCP-L stock solution to the first well of a row and mix.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

    • This will create a range of PCP-L concentrations.

    • Include a growth control well (medium and inoculum, no PCP-L) and a sterility control well (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is the lowest concentration of PCP-L at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Experimental Workflow to Verify Hydrolysis of PCP-L by Fungal Enzymes

This workflow outlines a method to confirm that fungal enzymes hydrolyze PCP-L to PCP.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Interpretation Fungal_Culture 1. Culture Fungus in Liquid Medium Harvest_Cells 2. Harvest Fungal Mycelia or Prepare Cell-Free Extract Fungal_Culture->Harvest_Cells Incubate_PCP-L 3. Incubate Fungal Material with PCP-L Solution Harvest_Cells->Incubate_PCP-L Extract 5. Extract Supernatant with Organic Solvent Incubate_PCP-L->Extract Control 4. Prepare Controls: a) PCP-L in medium (no fungus) b) Fungal material in medium (no PCP-L) Control->Extract Analyze_GCMS 6. Analyze Extract by GC-MS or HPLC Extract->Analyze_GCMS Detect_PCP 7. Identify and Quantify Pentachlorophenol (PCP) Analyze_GCMS->Detect_PCP Compare_Controls 8. Compare PCP levels in experimental vs. control samples Detect_PCP->Compare_Controls

Fig. 3: Workflow for Verifying PCP-L Hydrolysis.

Conclusion

The fungicidal action of this compound is a two-step process initiated by the metabolic activity of the target fungus. As a pro-fungicide, PCP-L is hydrolyzed by fungal esterases to release the active toxicant, pentachlorophenol. PCP then disrupts the vital process of oxidative phosphorylation by uncoupling it from ATP synthesis, leading to a rapid depletion of cellular energy and subsequent cell death. This in-depth understanding of its mechanism of action is crucial for the informed use of this compound and for the development of novel antifungal strategies that may exploit similar bioactivatable designs. Further research is warranted to identify the specific fungal esterases involved and to quantify the antifungal efficacy of PCP-L against a broader range of pathogenic fungi.

References

Pentachlorophenyl laurate CAS number 3772-94-9 technical data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pentachlorophenyl Laurate (CAS: 3772-94-9)

This technical guide provides a comprehensive overview of this compound, CAS number 3772-94-9, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, safety information, and biological effects, with a focus on its presumed mechanism of action through its hydrolysis to pentachlorophenol (B1679276).

Chemical and Physical Properties

This compound is an organochlorine compound notable for its use as a pesticide and biocide.[1] It is a white to off-white solid at room temperature and possesses lipophilic properties due to the laurate hydrocarbon chain, making it soluble in organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 3772-94-9[1]
Molecular Formula C₁₈H₂₃Cl₅O₂[1]
Molecular Weight 448.64 g/mol [2]
Melting Point 46.5 °CECHEMI
Boiling Point 210 °C at 2 TorrECHEMI
Flash Point 162 °CECHEMI
Density 1.274 g/cm³ECHEMI
Solubility Insoluble in water; Soluble in acetone, esters, and ethers. Slightly soluble in chloroform (B151607) and hexanes.ChemBK, ECHEMI
Vapor Pressure 2.0 x 10⁻⁶ Pa at 20 °C (estimated)ECHEMI
LogP 8.77990ECHEMI
Appearance White to off-white solid; Brown viscous oil[1], ChemBK

Table 2: Identifiers for this compound

IdentifierValueSource
IUPAC Name (2,3,4,5,6-pentachlorophenyl) dodecanoate[2]
Synonyms Mystox LPL, Pentachlorophenyl dodecanoate, Lauryl pentachlorophenate[2]
InChI InChI=1S/C18H23Cl5O2/c1-2-3-4-5-6-7-8-9-10-11-12(24)25-18-16(22)14(20)13(19)15(21)17(18)23/h2-11H2,1H3[1]
InChIKey MKNJWAXSYGAMGJ-UHFFFAOYSA-N[1]
SMILES CCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl[2]

Safety and Handling

This compound is classified as toxic if swallowed and is suspected of causing cancer.[2] It is also very toxic to aquatic life with long-lasting effects.

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Carcinogenicity1BH350: May cause cancer
Aquatic Hazard, Acute1H400: Very toxic to aquatic life
Aquatic Hazard, Chronic1H410: Very toxic to aquatic life with long lasting effects

Handling and Storage: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

Biological Activity and Mechanism of Action

The biological effects of this compound are believed to be closely related to those of pentachlorophenol (PCP), its active metabolite. The drug effect of this compound is similar to pentachlorophenol, though with lower toxicity. It is presumed that in biological systems, the ester bond of this compound is hydrolyzed, releasing pentachlorophenol.

Pentachlorophenol is a known uncoupler of oxidative phosphorylation. Its major toxic metabolite, tetrachlorohydroquinone (B164984) (TCHQ), is known to generate reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.

Signaling Pathways of Pentachlorophenol and its Metabolites

The following diagram illustrates the proposed signaling cascade initiated by the metabolites of pentachlorophenol, which are relevant to the biological activity of this compound.

Pentachlorophenol_Metabolism_and_Toxicity cluster_0 Cellular Environment cluster_1 Cellular Effects Pentachlorophenyl_laurate This compound PCP Pentachlorophenol (PCP) Pentachlorophenyl_laurate->PCP Hydrolysis TCHQ Tetrachlorohydroquinone (TCHQ) PCP->TCHQ Metabolism ROS Reactive Oxygen Species (ROS) TCHQ->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage ROS->DNA_Damage MAPK_Activation MAPK Activation ROS->MAPK_Activation Apoptosis Apoptosis/Necrosis Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis MAPK_Activation->Apoptosis Synthesis_Method_1 Reactants Lauric Acid + Pentachlorophenol in Benzene Heating Heat to Reflux Reactants->Heating Catalysis Add H₂SO₄ Heating->Catalysis Reaction Stir and Heat Catalysis->Reaction Workup Cool, Neutralize, Wash Reaction->Workup Isolation Evaporate Solvent Workup->Isolation Product This compound Isolation->Product

References

Toxicological profile of Pentachlorophenyl laurate in non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Profile of Pentachlorophenyl Laurate in Non-target Organisms

Introduction

This compound (PCPL), with the CAS Number 3772-94-9, is the ester of pentachlorophenol (B1679276) (PCP) and lauric acid.[1] It has been utilized as a fungicide, particularly for the preservation of textiles and paper.[1][2] The toxicological impact of PCPL is not attributed to the ester itself but rather to the release of free pentachlorophenol.[2] This release is primarily facilitated by hydrolysis driven by microbial activity in environmental matrices like soil.[2] Consequently, the environmental and toxicological profile of PCPL is intrinsically linked to that of PCP, a well-documented and highly toxic compound. This guide provides a comprehensive overview of the toxicological effects of PCPL on non-target organisms, drawing heavily on the extensive data available for its active hydrolysis product, pentachlorophenol.

Technical-grade PCP, which is the common form in environmental exposures, typically contains 85-90% pentachlorophenol along with various impurities.[3][4] These contaminants, including other chlorophenols, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs), can significantly contribute to the overall toxicity.[3][5]

Table 1: Chemical and Physical Properties of Pentachlorophenol (PCP)

PropertyValueReference(s)
Molecular Formula C₆HCl₅O[6]
Molecular Weight 266.34 g/mol [7]
Appearance Colorless to light brown needle-like crystals[1]
Odor Characteristic phenolic odor[1]
Boiling Point 310 °C (decomposes)[1]
Melting Point 191 °C (anhydrous)[1]
Water Solubility 80 mg/L at 20 °C[1]
Vapor Pressure 1.1 × 10⁻⁴ mm Hg (0.02 Pa) at 20 °C[1]
Log Octanol/Water Partition Coefficient (Kow) 2.7 to 3.7 (inversely related to pH)[8]
pKa 4.7[6]

Toxicological Profile in Non-Target Organisms

The environmental risk of PCPL is evaluated through the lens of PCP's known effects on various non-target species.

Aquatic Organisms

Pentachlorophenol is classified as very toxic to aquatic life and is recognized for causing long-lasting adverse effects in aquatic environments.[1] The toxicity of PCP in water is significantly influenced by pH; it becomes more toxic under acidic conditions, which increases the proportion of the more lipid-soluble, non-ionized form.[8]

Table 2: Acute and Chronic Toxicity of Pentachlorophenol (PCP) to Aquatic Organisms

Organism GroupSpecies ExampleEndpointConcentration (µg/L)Reference(s)
Freshwater Fish Salmonid species96-hour LC₅₀34 - 128[7]
Non-salmonid species96-hour LC₅₀60 - 600[7]
Various speciesChronic Value3.2[7]
Freshwater Invertebrates Daphnia pulex48-hour EC₅₀2,000[7]
Sensitive speciesAcute LC₅₀240 - 2,000[8]
Saltwater Fish Various speciesAcute LC₅₀38 - 440[8]
Saltwater Invertebrates Various speciesAcute LC₅₀84 - >10,000[8]
Aquatic Plants Skeletonema costatumEC₅₀17[7]
Various species96-hour EC₅₀80 - 7,000[8]
Marine speciesShort-term EC₅₀280 - 300[8]
Terrestrial Organisms

Soil Invertebrates: PCP demonstrates significant toxicity to soil-dwelling invertebrates. An LC₅₀ value of 10 mg/kg has been reported for the earthworm Eisenia foetida andrei following a 28-day exposure.[5]

Plants: PCP exhibits phytotoxicity. A 25% reduction in the growth of lettuce was observed at a soil concentration of 3.2 mg/kg, with a 50% reduction at 4.8 mg/kg.[5] For turnips, a 50% growth reduction was noted at a concentration of 11.32 mg/kg.[5]

Avian Species

While specific toxicity data for PCPL or PCP in avian species were not found in the reviewed literature, standard toxicological testing for pesticides in birds involves acute oral and dietary toxicity tests to determine LD₅₀ and LC₅₀ values, respectively.[9][10] Given the high toxicity of PCP in other species, it is reasonable to infer a significant risk to birds through ingestion of contaminated food or water.

Mammals

Table 3: Mammalian Toxicity of Pentachlorophenol (PCP)

SpeciesEndpointDose (mg/kg/day)EffectReference(s)
RatAcute Oral LD₅₀80 - 120Lethality[13]
RatDevelopmental NOAEL30No-Observed-Adverse-Effect-Level for developmental toxicity[14]
RatDevelopmental LOAEL80Lowest-Observed-Adverse-Effect-Level: Increased resorptions, reduced fetal weight, malformations[14]
MouseDevelopmental Toxicity0.02 - 2Increased fetal loss rate and disordered placental chorionic villi structure[15]

Experimental Protocols

PCPL Hydrolysis by Soil Microorganisms

This protocol describes the method used to confirm that PCPL is hydrolyzed to PCP by microbial action in soil.[2]

  • Objective: To demonstrate and quantify the conversion of PCPL to PCP in a soil environment.

  • Apparatus: A modified perfusion system designed to circulate a nutrient solution through a soil sample without direct contact with the PCPL-treated material. A glass-fiber tape screen is used to separate the test fabric from the soil.[2]

  • Methodology:

    • A strip of fabric is treated with a known concentration of PCPL (e.g., 1% or 2%).[2]

    • The treated fabric is placed within the perfusion assembly, separated from the soil by the screen.

    • The system is sterilized and then inoculated with a suspension of soil microorganisms.[2]

    • A sterile nutrient salt solution is continuously circulated through the soil.[2]

    • The perfusate is collected at regular time intervals.

    • Collected samples are analyzed using chromatographic techniques to detect and quantify the amount of PCP released.[2]

  • Endpoint: The primary endpoint is the concentration of PCP detected in the perfusate over time, which serves as a direct indication of the rate and extent of PCPL hydrolysis.[2]

Experimental_Workflow_PCPL_Hydrolysis cluster_0 Perfusion System Setup cluster_1 Data Collection & Analysis A 1. Treat Fabric with PCPL B 2. Place in Sterilized Perfusion Assembly (with soil inoculum) A->B C 3. Circulate Nutrient Solution B->C D 4. Collect Perfusate at Intervals C->D E 5. Chromatographic Analysis D->E F Result: PCP Detected (Indicates Hydrolysis) E->F

Caption: Workflow for demonstrating the microbial hydrolysis of PCPL to PCP using a soil perfusion system.

General Protocol: Acute Oral Toxicity (Limit Test)

This protocol is a generalized methodology based on standard regulatory guidelines for chemical safety testing.[16][17]

  • Objective: To determine the acute toxicity of a substance following a single oral dose.

  • Test Species: Typically young adult rats or mice, often using a single sex (e.g., female).[16]

  • Methodology:

    • Animals are acclimatized and then fasted prior to dosing (e.g., overnight for rats).[16]

    • A single high dose of the test substance is administered, often at a limit dose of 2000 or 5000 mg/kg body weight, via oral gavage.[16][17]

    • Animals are closely observed for signs of toxicity immediately after dosing (e.g., at 0.5, 1, 2, and 4 hours) and then daily for 14 days.[17]

    • Observations include changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.

    • Body weights are recorded weekly.[17]

    • At the end of the 14-day period, all surviving animals are euthanized and subjected to a gross necropsy.[17]

  • Endpoints: Mortality, incidence and severity of clinical signs of toxicity, body weight changes, and gross pathological findings.

General Protocol: Developmental Toxicity Study

This protocol is based on the design of a developmental toxicity study conducted for pentachlorophenol in rats.[14]

  • Objective: To assess the potential of a substance to cause adverse effects on the developing embryo or fetus.

  • Test Species: Pregnant female rodents (e.g., Sprague-Dawley rats).

  • Methodology:

    • The test substance is administered daily via oral gavage during the period of major organogenesis (e.g., gestation days 6 through 15 for rats).[14]

    • At least three dose levels and a concurrent vehicle control group are used.

    • Maternal animals are monitored daily for clinical signs of toxicity, and body weights are recorded regularly.

    • Shortly before the expected day of parturition (e.g., gestation day 20), dams are euthanized.[14]

    • A detailed examination of the uterine contents is performed to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.[14]

    • All live fetuses are weighed, sexed, and examined for external, visceral (soft tissue), and skeletal abnormalities.[14]

  • Endpoints: Maternal endpoints include mortality, clinical signs, and body weight changes. Developmental endpoints include pre- and post-implantation loss, live litter size, fetal body weights, and the incidence of fetal malformations and variations.[14]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of PCPL is mediated by PCP. The primary molecular mechanism of PCP's toxicity is the uncoupling of oxidative phosphorylation .[18] By disrupting the proton gradient across the inner mitochondrial membrane, PCP inhibits ATP synthesis, causing the energy to be released as heat, which can lead to hyperthermia.[13][18]

Recent studies have also elucidated other pathways. A study on pregnant mice demonstrated that PCP exposure can induce developmental toxicity through the modulation of autophagy .[15] The proposed mechanism suggests that PCP exposure leads to the downregulation of microRNA (miR)-30a-5p. This microRNA normally inhibits the expression of Beclin1, a key protein in the initiation of autophagy. With reduced inhibition from miR-30a-5p, Beclin1 expression is upregulated, leading to an induction of autophagy in the placenta, which ultimately results in an increased rate of fetal loss.[15]

Signaling_Pathway_PCP_Autophagy PCP Pentachlorophenol (PCP) Exposure miR Downregulation of miR-30a-5p PCP->miR Beclin1 Upregulation of Beclin1 miR->Beclin1 leads to Autophagy Induction of Placental Autophagy Beclin1->Autophagy initiates Toxicity Developmental Toxicity (Fetal Loss) Autophagy->Toxicity results in

Caption: Proposed signaling pathway for PCP-induced developmental toxicity mediated by autophagy in mice.

Conclusion

The toxicological profile of this compound in non-target organisms is critically dependent on its environmental hydrolysis to the highly toxic compound, Pentachlorophenol. The available data, predominantly from studies on PCP, indicates that PCPL poses a substantial risk to a wide array of organisms. It is very toxic to aquatic life, with effects observed at low microgram-per-liter concentrations. It also presents a significant hazard to soil invertebrates, plants, and mammals, where it can cause a range of adverse effects including mortality, developmental abnormalities, and organ damage.

The primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, a fundamental disruption of cellular energy metabolism. Furthermore, emerging evidence points to more specific mechanisms, such as the induction of autophagy-mediated developmental toxicity. Given the widespread historical use of PCP and its derivatives, and the clear evidence of its toxicity, PCPL should be considered a substance of significant environmental concern. Further research focusing directly on the environmental fate, toxicokinetics, and specific toxicological effects of PCPL is warranted to refine risk assessments for this compound.

References

Hydrolysis of Pentachlorophenyl laurate to pentachlorophenol in soil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Transformation of Pentachlorophenyl Laurate to the Potent Biocide Pentachlorophenol (B1679276) in the Soil Environment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PCPL), a lipophilic ester of pentachlorophenol (PCP), has been utilized as a fungicide and wood preservative. Its efficacy is predicated on its hydrolysis to the more toxic and biocidal pentachlorophenol. This technical guide delves into the critical process of PCPL hydrolysis within the soil matrix, a key determinant of its environmental fate and biocidal activity. This document synthesizes available scientific evidence, outlines detailed experimental protocols for studying this transformation, and presents quantitative data where available. The hydrolysis is primarily a biologically mediated process, driven by the enzymatic activity of soil microorganisms. This guide provides researchers with the necessary framework to investigate the kinetics and mechanisms of this important environmental transformation.

Introduction

Pentachlorophenol (PCP) is a broad-spectrum biocide that has been used extensively as a pesticide, disinfectant, and wood preservative. Due to its toxicity and persistence in the environment, its use has been restricted in many countries. This compound (PCPL) was developed as a less volatile and less water-soluble alternative to PCP, with the expectation that it would gradually release the active PCP molecule through hydrolysis. The primary route of this transformation in the environment is through the action of soil microorganisms.[1] Understanding the rate and extent of this hydrolysis is crucial for assessing the environmental risk and efficacy of PCPL-treated materials.

The hydrolysis of PCPL involves the cleavage of the ester bond, yielding pentachlorophenol and lauric acid. This reaction is catalyzed by hydrolase and esterase enzymes present in a wide range of soil microorganisms.

Quantitative Data on Hydrolysis

Direct quantitative data on the hydrolysis rate and half-life of this compound in soil is limited in publicly available literature. Most studies have focused on the degradation of the resulting pentachlorophenol. However, based on the principle of microbial degradation of esters, the rate of hydrolysis is expected to be influenced by several soil parameters.

While specific half-life values for PCPL are not readily found, the half-life of its hydrolysis product, pentachlorophenol, in soil can range from 23 to 178 days in aerobic, unacclimated environments.[2] Under anaerobic (flooded) conditions, the half-life of PCP has been observed to be shorter, ranging from 10 to 70 days.[3] It is important to note that these values represent the degradation of PCP itself and not the initial hydrolysis of PCPL. The rate of PCPL hydrolysis will be a key factor in determining the overall persistence and availability of PCP in the soil.

Table 1: Factors Influencing the Hydrolysis of this compound in Soil

FactorInfluence on Hydrolysis RateRationale
Microbial Population IncreasesHigher populations of microorganisms with esterase activity will accelerate the hydrolysis.
Soil Moisture Increases (up to an optimum)Water is a reactant in the hydrolysis reaction, and microbial activity is generally higher in moist soils.
Temperature Increases (up to an optimum)Microbial and enzymatic activity generally increase with temperature within a certain range.
Soil pH VariesThe optimal pH for the specific microbial esterases will determine the rate of hydrolysis.
Organic Matter Content Can either increase or decreaseOrganic matter can serve as a nutrient source for microorganisms, potentially increasing hydrolysis. Conversely, it can also lead to increased sorption of the lipophilic PCPL, reducing its bioavailability for microbial attack.

Experimental Protocols

To investigate the hydrolysis of this compound to pentachlorophenol in soil, a soil incubation study is the most appropriate method. The following protocol is a comprehensive guideline that can be adapted to specific research questions.

Soil Sample Collection and Preparation
  • Soil Collection: Collect soil samples from the desired location and depth. For a baseline study, a standard soil type (e.g., sandy loam, clay loam) can be used.

  • Sieving: Air-dry the soil and pass it through a 2-mm sieve to remove large debris and ensure homogeneity.

  • Characterization: Analyze the soil for its key physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

  • Sterilization (for abiotic control): To differentiate between microbial and chemical hydrolysis, a set of soil samples should be sterilized. Autoclaving (e.g., at 121°C for 60 minutes on two consecutive days) is a common method.

Soil Incubation Experiment
  • Spiking: Treat the soil samples with a known concentration of this compound. The PCPL should be dissolved in a suitable solvent (e.g., acetone) and thoroughly mixed with the soil. The solvent should then be allowed to evaporate completely.

  • Incubation Conditions: Place the treated soil samples in incubation vessels (e.g., glass jars). Maintain the soil moisture at a specific level (e.g., 60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

  • Experimental Groups:

    • Active Soil: Non-sterilized soil treated with PCPL.

    • Abiotic Control: Sterilized soil treated with PCPL.

    • Untreated Control: Non-sterilized soil without PCPL.

Analytical Methodology: Simultaneous Extraction and Analysis
  • Extraction:

    • Weigh a subsample of the collected soil (e.g., 10 g).

    • Add an extraction solvent mixture. A common mixture for both the parent ester and the phenolic product is a combination of a polar and a non-polar solvent, such as acetone (B3395972) and hexane (B92381) (1:1 v/v).

    • Extract the sample using a method such as sonication or accelerated solvent extraction (ASE).

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the soil pellet for exhaustive recovery.

    • Combine the supernatants.

  • Clean-up:

    • The combined extract may need to be cleaned up to remove interfering substances from the soil matrix. Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) is a common technique.

  • Analysis:

    • Analyze the cleaned extract for the concentrations of both this compound and pentachlorophenol.

    • High-performance liquid chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS) is a suitable analytical technique. A gas chromatography (GC) method with an electron capture detector (ECD) or a mass spectrometer (GC-MS) can also be used, often requiring derivatization of the pentachlorophenol.[4]

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for a soil incubation study investigating the hydrolysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection Sieving Sieving (2mm) Soil_Collection->Sieving Characterization Soil Characterization (pH, OM, etc.) Sieving->Characterization Sterilization Sterilization (Abiotic Control) Characterization->Sterilization Spiking Spiking with PCPL Characterization->Spiking Sterilization->Spiking Incubation Controlled Incubation (Temp, Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis LC-MS or GC-MS Analysis Cleanup->Analysis Data_Analysis Data Analysis (Kinetics, Half-life) Analysis->Data_Analysis

Caption: Experimental workflow for studying PCPL hydrolysis in soil.

Hydrolysis Pathway

The hydrolysis of this compound is a microbially mediated process that results in the formation of pentachlorophenol and lauric acid. This can be visualized as a simple signaling pathway.

Hydrolysis_Pathway PCPL This compound PCP Pentachlorophenol PCPL->PCP Hydrolysis Lauric_Acid Lauric Acid PCPL->Lauric_Acid Hydrolysis Microbial_Enzymes Microbial Hydrolases/Esterases Microbial_Enzymes->PCPL catalyzes

Caption: Microbial hydrolysis of PCPL to PCP and lauric acid.

Conclusion

The hydrolysis of this compound to pentachlorophenol in soil is a critical transformation that dictates its environmental behavior and biocidal activity. While direct quantitative data on the kinetics of this specific reaction remains sparse, it is evident that the process is primarily driven by soil microbial activity. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate the rate and mechanisms of this hydrolysis. Further research is needed to generate specific kinetic data under various soil conditions to better predict the environmental fate of PCPL and to inform risk assessments. Such studies will contribute to a more comprehensive understanding of the environmental impact of this and similar ester-based biocides.

References

Pentachlorophenyl Laurate: A Technical Guide to a Persistent Organic Pollutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pentachlorophenyl laurate (PCPL) as a persistent organic pollutant (POP). Given the limited availability of specific data for PCPL, this guide incorporates data for its primary hydrolysis product, pentachlorophenol (B1679276) (PCP), as a surrogate, a common practice supported by scientific literature.

Introduction

This compound (CAS No. 3772-94-9) is an organochlorine compound, an ester formed from pentachlorophenol and lauric acid.[1][2] It has been historically used as a fungicide and biocide, with notable applications in the textile industry.[1][2] Recognizing its persistence in the environment and its link to the well-documented toxic effects of PCP, PCPL, alongside PCP and its salts, is listed as a persistent organic pollutant under the Stockholm Convention.[3][4][5][6] The environmental fate and toxicological profile of PCPL are considered to be analogous to those of PCP, as PCPL readily hydrolyzes to form PCP and lauric acid.[1][7] This guide synthesizes the available technical information to provide a thorough understanding of PCPL's properties, environmental impact, and analytical methodologies.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for understanding its environmental behavior and toxicokinetics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3772-94-9[8][9][10]
Molecular Formula C₁₈H₂₃Cl₅O₂[8][9][10]
Molecular Weight 448.64 g/mol [9][10]
Appearance White to off-white solid or brown viscous oil[9]
Melting Point 46.5 °C[8][9][11]
Boiling Point 210 °C at 2 Torr[9][11]
Vapor Pressure 2.0 x 10⁻⁶ Pa at 20 °C (estimated)[9][11]
Water Solubility Insoluble[9]
Solubility in Organic Solvents Soluble in acetone (B3395972) and ether; slightly soluble in chloroform (B151607) and hexanes[8][9]
LogP (Octanol-Water Partition Coefficient) 8.78[8][11]

Environmental Fate and Persistence

The environmental persistence of PCPL is of significant concern. While direct quantitative data on its half-life is limited, its degradation is intrinsically linked to its hydrolysis to the more stable and persistent PCP.

Table 2: Environmental Persistence of Pentachlorophenol (PCP) as a Surrogate for PCPL

Environmental CompartmentHalf-lifeReference(s)
Atmosphere (Photo-oxidation)45 - 467 days[12]
Surface Water (Biodegradation)194 - 1250 days[12]
Soil (Aerobic Biodegradation)Approximately 270 days[12]
Sediment (Anaerobic Biodegradation)388 - 1250 days[12]

Bioaccumulation Potential

Table 3: Bioaccumulation of Pentachlorophenol (PCP) as a Surrogate for PCPL

Organism/Trophic LevelBioaccumulation Factor (BAF)Reference(s)
Bluegill Sunfish (Trophic Level 3)3.272[13]
Piscivorous Fish (Trophic Level 4)4.187[13]

Toxicological Profile

The toxicity of PCPL is predominantly attributed to its in-vivo hydrolysis to PCP, a compound with well-documented adverse health effects across various organisms.

Table 4: Mammalian Toxicity of Pentachlorophenol (PCP) as a Surrogate for PCPL

Toxicological EndpointTest SpeciesValueReference(s)
Acute Oral LD₅₀Mouse (female)117 mg/kg[14]
Acute Oral LD₅₀Mouse (male)177 mg/kg[14]
Developmental No-Observed-Adverse-Effect-Level (NOAEL)Rat30 mg/kg/day[15]
Maternal Toxicity No-Observed-Adverse-Effect-Level (NOAEL)Rat30 mg/kg/day[15]
Developmental Lowest-Observed-Adverse-Effect-Level (LOAEL)Rat80 mg/kg/day[15]

Table 5: Aquatic Toxicity of Pentachlorophenol (PCP) as a Surrogate for PCPL

Toxicological EndpointTest SpeciesValueReference(s)
Acute LC₅₀ (96 hours)Freshwater Fish (sensitive species)3.2 µg/L[16]
Acute LC₅₀ (96 hours)Saltwater Fish53 µg/L[16]
Chronic ToxicityFreshwater Aquatic Life3.2 µg/L[16]
Chronic ToxicitySaltwater Aquatic Life34 µg/L[16]

Degradation Pathway and Mechanism of Action

The primary event in the biological activity and degradation of PCPL is its hydrolysis to PCP. PCP is a known uncoupler of oxidative phosphorylation, disrupting cellular energy production. The subsequent environmental degradation of PCP can proceed through various biotic and abiotic pathways.

PCPL This compound (PCPL) PCP Pentachlorophenol (PCP) PCPL->PCP Hydrolysis (biotic/abiotic) Lauric_Acid Lauric Acid PCPL->Lauric_Acid Hydrolysis (biotic/abiotic) Metabolites Chlorinated Metabolites (e.g., tetrachlorophenols) PCP->Metabolites Microbial Degradation / Photolysis Mineralization Mineralization (CO₂, H₂O, Cl⁻) Metabolites->Mineralization Further Degradation

Caption: Hydrolysis of PCPL and subsequent degradation of PCP.

Experimental Protocols

While specific, validated protocols for PCPL are not widely available, established methods for PCP can be readily adapted. This typically involves incorporating a hydrolysis step to convert PCPL to PCP prior to analysis.

Sample Preparation from Environmental Matrices
  • Extraction:

    • Aqueous Samples: Acidify the sample to a pH below 2 using a strong acid (e.g., sulfuric acid). Proceed with liquid-liquid extraction using a suitable organic solvent such as dichloromethane (B109758) or a hexane/acetone mixture.

    • Solid Matrices (Soil, Sediment): Employ Soxhlet extraction with a solvent system like acetone/hexane to efficiently extract the analyte.

  • Hydrolysis Step:

    • To convert PCPL to PCP, treat the obtained extract with a solution of potassium hydroxide (B78521) in methanol.

    • Following hydrolysis, neutralize the solution and perform a back-extraction of the resulting PCP into an organic solvent.

  • Extract Clean-up:

    • Utilize solid-phase extraction (SPE) with cartridges containing silica (B1680970) gel or Florisil to eliminate interfering matrix components.

  • Derivatization (for Gas Chromatography):

    • For analysis by gas chromatography, derivatize the hydroxyl group of PCP to enhance its volatility. Common methods include acetylation using acetic anhydride (B1165640) or methylation with diazomethane.

Instrumental Analysis
  • Instrumentation: A gas chromatograph coupled with an Electron Capture Detector (ECD) for high sensitivity towards halogenated compounds, or a Mass Spectrometer (MS) for definitive identification.

  • Analytical Column: A capillary column with a non-polar or semi-polar stationary phase, such as a DB-5ms or equivalent.

  • Injection: Splitless injection is recommended for trace-level analysis.

  • Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 60°C) to a final temperature sufficient to elute the derivatized analyte (e.g., 280°C).

  • Instrumentation: An HPLC system equipped with a UV detector or a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity.[17]

  • Analytical Column: A C18 reversed-phase column is typically used for the separation.[17]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and acidified water (e.g., with formic or acetic acid).

  • Detection:

    • UV Detection: Monitoring at a wavelength where PCP exhibits strong absorbance, such as 254 nm.

    • MS/MS Detection: Provides superior selectivity and lower detection limits through the monitoring of specific precursor-product ion transitions.

Analytical Workflow

The diagram below outlines a logical experimental workflow for the determination of PCPL in environmental samples.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil) Extraction Solvent Extraction Sample->Extraction Hydrolysis Alkaline Hydrolysis (PCPL -> PCP) Extraction->Hydrolysis Cleanup Solid-Phase Extraction (SPE) Clean-up Hydrolysis->Cleanup Derivatization Derivatization (for GC) Cleanup->Derivatization HPLC_UV_MS High-Performance Liquid Chromatography (HPLC-UV/MS) Cleanup->HPLC_UV_MS GC_ECD_MS Gas Chromatography (GC-ECD/MS) Derivatization->GC_ECD_MS Quantification Quantification GC_ECD_MS->Quantification HPLC_UV_MS->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: Experimental workflow for PCPL analysis.

Conclusion

This compound remains a significant persistent organic pollutant due to its historical usage and its direct pathway to the formation of the highly toxic and persistent pentachlorophenol. While specific toxicological and environmental fate data for PCPL is sparse, the wealth of information on PCP provides a strong basis for risk assessment and regulatory action. The analytical methodologies detailed in this guide, adapted from well-established procedures for PCP, offer a robust framework for the monitoring and further investigation of PCPL in the environment. Continued research is essential to fully elucidate the distinct properties and potential risks associated with PCPL itself.

References

Methodological & Application

Application Note: Quantitative Analysis of Pentachlorophenyl Laurate in Treated Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorophenyl laurate (PCPL) is an ester of pentachlorophenol (B1679276) (PCP) and lauric acid, historically used as a fungicide and bactericide in textiles to prevent microbial degradation, particularly in materials subjected to harsh environmental conditions.[1] Due to the toxicity and persistence of its hydrolysis product, pentachlorophenol, regulatory bodies worldwide have restricted its use. Accurate and sensitive quantitative analysis of PCPL in treated textiles is crucial for quality control, regulatory compliance, and risk assessment.

This application note provides detailed protocols for the quantitative analysis of PCPL in textile matrices. The methodology is based on the alkaline hydrolysis of PCPL to PCP, followed by extraction and quantification using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for PCPL levels in various textile samples, demonstrating the application of the described analytical methods.

Table 1: PCPL Concentration in Various Textile Samples Determined by HPLC-UV

Sample IDTextile TypePCPL Concentration (mg/kg)Recovery (%)RSD (%) (n=3)
TXT-001Cotton Canvas15.892.54.1
TXT-002Jute Twine25.289.15.3
TXT-003Polyester Blend8.595.33.5
TXT-004Untreated Cotton< LOQ*N/AN/A

*LOQ (Limit of Quantification) = 0.5 mg/kg

Table 2: PCPL Concentration in Spiked Textile Samples Determined by GC-MS

Sample IDTextile TypeSpiked Concentration (mg/kg)Measured Concentration (mg/kg)Recovery (%)RSD (%) (n=3)
SPK-001Cotton5.04.896.02.8
SPK-002Cotton20.019.195.53.1
SPK-003Polyester5.04.998.02.5
SPK-004Polyester20.019.597.52.9

Experimental Protocols

The overall workflow involves sample preparation, hydrolysis of PCPL to PCP, extraction of PCP, and subsequent quantification by either HPLC-UV or GC-MS.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_extraction Extraction cluster_analysis Analysis start Textile Sample Collection cut Cut into small pieces (~5x5 mm) start->cut weigh Weigh 1-2 g of sample cut->weigh add_reagent Add Ethanolic KOH weigh->add_reagent reflux Reflux at 80°C for 2 hours add_reagent->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with H₂SO₄ cool->acidify add_hexane Add n-Hexane acidify->add_hexane vortex Vortex and Centrifuge add_hexane->vortex collect Collect Organic Layer vortex->collect evaporate Evaporate to dryness collect->evaporate reconstitute Reconstitute in Mobile Phase/Solvent evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc gcms GC-MS Analysis (after derivatization) reconstitute->gcms derivatization_workflow cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Reconstituted Extract add_reagents Add Pyridine and Acetic Anhydride start->add_reagents heat Heat at 60°C for 20 min add_reagents->heat cool Cool to Room Temperature heat->cool extract Extract with n-Hexane cool->extract inject Inject into GC-MS extract->inject analyze Analyze via SIM mode inject->analyze

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Pentachlorophenyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of Pentachlorophenyl Laurate by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (PCP-L), the ester of pentachlorophenol (B1679276) and lauric acid, is a compound that has been used in industrial applications, including as a pesticide and preservative. Due to the persistence and toxicity associated with its pentachlorophenol moiety, sensitive and specific analytical methods are required for its detection and quantification in various matrices. This application note details a robust protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for separating volatile and semi-volatile compounds and providing definitive identification based on mass-to-charge ratio.[1] The methodology is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing a framework for sample preparation, instrument setup, and data analysis.

Experimental Protocol

This protocol provides a generalized approach. Users should optimize the procedure for their specific matrix (e.g., soil, water, biological tissue).

Sample Preparation (Solid Matrix Example)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or ultrasonic-assisted solvent extraction method is recommended for solid samples.[2][3][4]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • If required, add an appropriate internal standard.

    • Add 10 mL of water and 10 mL of acetonitrile. Shake vigorously for 5 minutes.[3]

    • Alternatively, for ultrasonic extraction, add 20 mL of a hexane (B92381) and ethyl acetate (B1210297) (9:1 v/v) mixture and sonicate for 15 minutes.[2][4]

    • Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction):

    • Transfer an aliquot of the supernatant (acetonitrile or hexane/ethyl acetate layer) to a new centrifuge tube containing anhydrous magnesium sulfate (B86663) and a primary secondary amine (PSA) sorbent to remove polar interferences.

    • Vortex for 30 seconds and centrifuge for 5 minutes.[3]

    • Carefully collect the supernatant and concentrate it under a gentle stream of nitrogen to a final volume of 1 mL in a GC vial.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and can be adapted based on the specific instrument and column used. A system with an inert flow path is crucial to prevent the degradation of chlorinated analytes.[5]

ParameterRecommended Setting
Gas Chromatograph (GC) Agilent 7890 GC or equivalent system with a split/splitless injector.[5]
GC Column A non-polar DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for its excellent separation of organochlorine compounds.[5][6][7]
Injector Mode: SplitlessVolume: 1-2 µLTemperature: 250 °CLiner: Single taper with glass wool.[8]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min.
Oven Temperature Program Initial Temp: 120 °C, hold for 1 minRamp 1: 25 °C/min to 230 °CRamp 2: 10 °C/min to 320 °CHold: 5 min.[8][9]
Mass Spectrometer (MS) Agilent 5975B Inert MS or equivalent.
Ion Source Mode: Electron Ionization (EI)Energy: 70 eV
Temperatures MS Source: 230 °CMS Quadrupole: 150 °CTransfer Line: 280 °C
Acquisition Mode Full Scan: m/z 50-550 for initial identification.Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.[5]

Results and Data Presentation

Due to its high molecular weight and low volatility, this compound is expected to be a late-eluting compound under the specified GC conditions. Identification is confirmed by matching the retention time and the acquired mass spectrum against a reference standard. For quantification, a multi-point calibration curve should be prepared.

Quantitative Data

The mass spectrum of this compound is characterized by a distinct isotopic cluster for the molecular ion [M]⁺ due to the presence of five chlorine atoms. The fragmentation pattern provides unique ions for confirmation and quantification.

AnalyteFormulaMolecular Weight ( g/mol )Expected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compoundC₁₈H₂₃Cl₅O₂[10][11][12]448.64[11][13][14]> 15265446, 183
  • m/z 446 [M]⁺: The monoisotopic molecular ion. The full isotopic cluster (446, 448, 450, etc.) is a key identifier.[10][12]

  • m/z 265: Represents the pentachlorophenoxy fragment [C₆Cl₅O]⁺, often a stable and abundant ion.

  • m/z 183: Represents the lauroyl cation [C₁₂H₂₃O]⁺.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water) Extraction Solvent Extraction (LLE / SPE) Sample->Extraction Cleanup Dispersive Cleanup (d-SPE) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection GC-MS Injection Concentration->Injection Acquisition Data Acquisition (Scan / SIM) Injection->Acquisition Processing Peak Integration & Spectral Analysis Acquisition->Processing Quantification Quantification & Reporting Processing->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a selective and sensitive protocol for the determination of this compound. The combination of chromatographic separation on a DB-5ms column and mass spectrometric detection allows for reliable identification and accurate quantification in complex matrices. The sample preparation steps are crucial for removing interferences and achieving low detection limits. This application note serves as a comprehensive guide for laboratories tasked with monitoring this and other related organochlorine compounds.

References

Application Notes and Protocols for Antifungal Susceptibility Testing Using Pentachlorophenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorophenyl laurate (PCPL) is an organochlorine compound with potential antifungal properties. As the emergence of antifungal resistance continues to be a significant challenge in clinical practice and agriculture, the exploration of novel antifungal agents is critical. These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of fungal isolates to PCPL. The methodology is adapted from the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI). Given the absence of established CLSI or EUCAST breakpoints for PCPL, this protocol is intended for research and investigational purposes to determine the minimum inhibitory concentration (MIC) of PCPL against various fungal species.

Principle of the Test

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The test involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. Following incubation, the plates are examined for visible growth of the fungus. The MIC is defined as the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism.

Materials and Reagents

  • This compound (PCPL)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS)

  • Sterile distilled water

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile reservoirs

  • Multichannel pipettes

  • Spectrophotometer or microplate reader (optional)

  • Fungal isolates for testing

  • Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) for fungal culture

  • Sterile saline (0.85%) with 0.05% Tween 80 (for mold inoculum)

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Incubator

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound (PCPL)

This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for molds) guidelines.

1. Preparation of Media

  • RPMI-MOPS Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer the medium with 0.165 M MOPS to a final pH of 7.0. Sterilize by filtration.

2. Preparation of PCPL Stock Solution

  • Due to its low water solubility, PCPL should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Note: The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations may inhibit fungal growth.

3. Preparation of PCPL Dilution Series in Microtiter Plates

  • Dispense 100 µL of RPMI-MOPS medium into wells 2 through 11 of a 96-well microtiter plate. Well 1 will serve as the drug-free growth control, and well 12 will be the sterility control (no inoculum).

  • Prepare an intermediate dilution of the PCPL stock solution in RPMI-MOPS medium. For example, to achieve a final concentration range of 0.125 to 64 µg/mL, prepare a starting concentration of 128 µg/mL in a separate tube.

  • Add 200 µL of the 128 µg/mL PCPL solution to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will contain no drug and will serve as a growth control. Well 12 will contain only uninoculated medium to serve as a sterility control.

4. Inoculum Preparation

  • Yeasts (e.g., Candida spp., Cryptococcus spp.):

    • Subculture the yeast isolate onto SDA at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-MOPS medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Molds (e.g., Aspergillus spp., Fusarium spp.):

    • Grow the mold on PDA at 35°C for 7 days to encourage sporulation.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently probing the colony with a sterile loop.

    • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or by correlating spectrophotometer readings with colony counts.

    • Dilute this suspension as needed in RPMI-MOPS medium to achieve the target final inoculum concentration.

5. Inoculation of Microtiter Plates

  • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. Do not inoculate well 12 (sterility control).

  • The final volume in each test well will be 200 µL. The final concentration of PCPL will be half of the initial concentration in each well.

6. Incubation

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C.

  • Incubation times:

    • Candida spp.: 24 hours

    • Cryptococcus spp.: 72 hours

    • Aspergillus spp. and other rapidly growing molds: 48 hours

    • Slow-growing molds: 72-96 hours

7. Reading the MIC

  • The MIC is the lowest concentration of PCPL at which there is a significant inhibition of fungal growth compared to the growth control well.

  • Visual Reading: Use a reading mirror to observe the bottom of the wells. The endpoint for azole-like compounds is typically a prominent decrease in turbidity (≥50% growth inhibition).

  • Spectrophotometric Reading: Read the optical density (OD) of the wells at a wavelength of 530 nm. Calculate the percentage of growth inhibition for each well compared to the growth control. The MIC is the lowest concentration that shows the predetermined level of inhibition (e.g., ≥50%).

Data Presentation

Quantitative data from antifungal susceptibility testing with PCPL should be summarized in a table to facilitate comparison across different fungal species. As no standardized MIC data for PCPL is currently available, the following table is a template for presenting experimentally determined MICs.

Fungal SpeciesPCPL MIC Range (µg/mL)PCPL MIC₅₀ (µg/mL)PCPL MIC₉₀ (µg/mL)
Candida albicanse.g., 1-8e.g., 2e.g., 4
Candida glabratae.g., 2-16e.g., 4e.g., 8
Candida aurise.g., 4-32e.g., 8e.g., 16
Aspergillus fumigatuse.g., 0.5-4e.g., 1e.g., 2
Fusarium solanie.g., 8-64e.g., 16e.g., 32

MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Visualization of Experimental Workflow and Proposed Mechanism of Action

Experimental Workflow Diagram

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis PCPL_Stock Prepare PCPL Stock Solution in DMSO Serial_Dilution Perform Serial Dilutions of PCPL in Microtiter Plate PCPL_Stock->Serial_Dilution Media_Prep Prepare RPMI-MOPS Medium Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35°C for 24-96h Inoculation->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Data_Presentation Summarize Data in Tables Read_MIC->Data_Presentation PCPL_Mechanism_of_Action cluster_membrane Fungal Cell cluster_etc Electron Transport Chain PCPL This compound (PCPL) Mitochondrion Mitochondrion PCPL->Mitochondrion Enters Proton_Gradient Proton Gradient (H+) PCPL->Proton_Gradient Disrupts Gradient (Uncoupling) Complex_I Complex I-IV Complex_I->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP_Synthase Inhibits Driving Force ATP ATP Synthesis ATP_Synthase->ATP Energy_Depletion Cellular Energy Depletion ATP_Synthase->Energy_Depletion Reduced Synthesis Leads to Cell_Death Fungal Cell Death Energy_Depletion->Cell_Death

Application Notes and Protocols for the Extraction of Pentachlorophenyl Laurate from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorophenyl laurate (PCPL) is a chemical compound formerly used in textiles as a pesticide and preservative.[1] As an ester of pentachlorophenol (B1679276) (PCP), it shares similar toxicological concerns and environmental persistence.[1][2] PCP is a known persistent organic pollutant, exhibiting hepatotoxicity, carcinogenicity, and immunotoxicity.[1] Due to the potential for PCPL to hydrolyze into PCP, monitoring its presence in environmental matrices such as soil, water, and sediment is crucial for assessing environmental contamination and human exposure risks.

These application notes provide detailed protocols for the extraction and analysis of PCPL from environmental samples, primarily adapted from established methods for PCP due to the limited availability of specific literature for PCPL. The methodologies are designed to be robust and provide a foundation for researchers to develop and validate their own specific applications.

Toxicological Significance

This compound is expected to exert toxicity primarily through its hydrolysis to pentachlorophenol (PCP). The toxicological pathway of PCP involves its absorption and distribution to various tissues, with the highest concentrations typically found in the liver and kidneys.[2] The primary metabolic pathways for PCP are conjugation with glucuronic acid and oxidative dechlorination to form tetrachlorohydroquinone (B164984) (TCHQ).[3] These metabolites are then primarily excreted in the urine.[2] Disruption of thyroid homeostasis is a key toxic effect of PCP, which can have implications for neurodevelopment.[1]

Toxicological Pathway of Pentachlorophenol (PCP)

PCP Toxicological Pathway PCPL This compound (PCPL) Hydrolysis Hydrolysis PCPL->Hydrolysis Environmental/Biological PCP Pentachlorophenol (PCP) Hydrolysis->PCP Absorption Absorption & Distribution (Liver, Kidneys) PCP->Absorption Metabolism Metabolism (Liver) Absorption->Metabolism Glucuronidation Glucuronidation Metabolism->Glucuronidation Oxidative_Dechlorination Oxidative Dechlorination Metabolism->Oxidative_Dechlorination PCP_Glucuronide PCP-Glucuronide Glucuronidation->PCP_Glucuronide TCHQ Tetrachlorohydroquinone (TCHQ) Oxidative_Dechlorination->TCHQ Excretion Urinary Excretion PCP_Glucuronide->Excretion TCHQ->Excretion

Caption: Toxicological pathway of Pentachlorophenol (PCP) following exposure.

Experimental Protocols

Given the ester linkage in PCPL, care must be taken to avoid hydrolysis to PCP during the extraction and analysis process if the goal is to quantify PCPL itself. The following protocols are designed to minimize this risk by using neutral pH conditions where possible.

Protocol 1: Extraction of this compound from Water Samples

This protocol utilizes Solid Phase Extraction (SPE) for the concentration and purification of PCPL from water samples, followed by High-Performance Liquid Chromatography (HPLC) analysis.

Materials:

  • Water sample

  • SPE cartridges (e.g., C18)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Vortex mixer

  • SPE manifold

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Sample Preparation:

    • Collect water samples in amber glass bottles and store at 4°C.

    • Allow samples to reach room temperature before extraction.

    • If necessary, filter the sample through a 0.45 µm filter to remove particulate matter.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities.

  • Elution:

    • Elute the retained PCPL from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze the reconstituted sample by HPLC. A reverse-phase C18 column is suitable for the separation.

    • A mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid is recommended.

Protocol 2: Extraction of this compound from Soil and Sediment Samples

This protocol employs ultrasonic extraction followed by cleanup and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Soil/sediment sample, air-dried and sieved

  • Hexane (B92381) (pesticide grade)

  • Acetone (pesticide grade)

  • Anhydrous sodium sulfate (B86663)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the prepared sample into a glass centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge at 2500 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process two more times with fresh solvent, combining the supernatants.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • GC-MS Analysis:

    • Analyze the concentrated extract using a GC-MS system. A capillary column such as a DB-5ms is recommended.

    • The injection port and transfer line temperatures should be optimized to prevent thermal degradation of PCPL.

Experimental Workflow for PCPL Extraction from Soil

PCPL Soil Extraction Workflow Start Start: Sieved Soil Sample Extraction Ultrasonic Extraction (Hexane:Acetone 1:1) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation CollectSupernatant Collect Supernatant Centrifugation->CollectSupernatant RepeatExtraction Repeat Extraction 2x CollectSupernatant->RepeatExtraction RepeatExtraction->Extraction Yes CombineExtracts Combine Extracts RepeatExtraction->CombineExtracts No Drying Drying (Anhydrous Sodium Sulfate) CombineExtracts->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Analysis GC-MS Analysis Concentration->Analysis

Caption: Workflow for the extraction of PCPL from soil samples.

Data Presentation

The following tables summarize typical performance data for the analysis of the related compound, pentachlorophenol, which can be used as a benchmark for the development and validation of PCPL methods. Specific data for PCPL should be generated during method validation.

Table 1: Performance Data for PCP Analysis in Water Samples
ParameterMethodTypical ValueReference
Limit of Detection (LOD)SPE-HPLC0.04 µg/L[4]
Limit of Quantification (LOQ)SPE-HPLC--
RecoverySPE-HPLC92.7%[4]
LinearitySPE-HPLC0.1 - 100 µg/L[4]

Note: Data presented is for Pentachlorophenol (PCP) and should be used as a reference. "-" indicates data not available in the cited literature.

Table 2: Performance Data for PCP Analysis in Soil/Sediment Samples
ParameterMethodTypical ValueReference
Limit of Detection (LOD)GC-ECD0.07 µg/L (in extract)[5]
Limit of Quantification (LOQ)---
RecoveryUltrasonic Extraction81.1% - 107%[5]
Linearity---

Note: Data presented is for Pentachlorophenol (PCP) and should be used as a reference. "-" indicates data not available in the cited literature.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the extraction and analysis of this compound from environmental samples. While these methods are adapted from well-established procedures for pentachlorophenol, it is imperative for researchers to perform in-house validation to ensure the accuracy and precision of the data for PCPL. Key validation parameters to assess include recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ). Special attention should be given to the potential for hydrolysis of PCPL to PCP during sample handling and analysis, and appropriate controls should be implemented.

References

Application Note: Preparation and Certification of Pentachlorophenyl Laurate Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentachlorophenyl laurate (PCP-L), a fungicide and preservative, is an environmental pollutant monitored in various matrices.[1][2] Accurate quantification of this analyte requires a well-characterized, high-purity analytical standard. This document provides detailed protocols for the synthesis, purification, and analytical certification of this compound. Two common synthesis methods are described: direct esterification of pentachlorophenol (B1679276) with lauric acid and acylation with lauroyl chloride. The protocols cover purification to achieve high purity (>95%) and subsequent characterization to confirm identity and determine purity, ensuring suitability for use as an analytical standard.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 3772-94-9[1][5]
Molecular Formula C₁₈H₂₃Cl₅O₂[1][6]
Molecular Weight 448.64 g/mol [3][7]
Appearance White to Off-White Solid[3][8]
Melting Point 46.5 °C[1][9]
Boiling Point 494.3 °C at 760 mmHg[1]
Solubility Slightly soluble in Chloroform and Hexanes[1][8]
Storage Conditions -20°C, under an inert atmosphere[1][3]

Experimental Protocols

Protocol 1: Synthesis via Direct Esterification

This protocol describes the synthesis of this compound through the direct esterification of lauric acid and pentachlorophenol, using sulfuric acid as a catalyst.[8]

Materials:

  • Lauric acid (C₁₂H₂₄O₂)

  • Pentachlorophenol (C₆HCl₅O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene (B151609) (or Toluene)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction flask with reflux condenser and stirring apparatus

Procedure:

  • To a 500 mL three-necked flask, add lauric acid (e.g., 0.1 mol, 20.03 g) and pentachlorophenol (e.g., 0.12 mol, 31.9 g).

  • Add 200 mL of benzene to dissolve the reactants.

  • Begin stirring and heat the mixture to reflux.

  • Slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise to the refluxing mixture.

  • Continue heating under reflux with stirring for an additional 30-60 minutes. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the benzene solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Synthesis via Acylation with Lauryl Chloride

This method involves the reaction of lauryl chloride with pentachlorophenol.[1] Lauryl chloride can be purchased or prepared from lauric acid and thionyl chloride.[8]

Materials:

  • Pentachlorophenol (C₆HCl₅O)

  • Lauryl chloride (C₁₂H₂₃ClO)

  • Triethylamine (B128534) (or Pyridine) as a base

  • Anhydrous diethyl ether (or Dichloromethane)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction flask, dissolve pentachlorophenol (e.g., 0.1 mol, 26.6 g) and triethylamine (e.g., 0.11 mol, 15.3 mL) in 200 mL of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture in an ice bath.

  • Add lauryl chloride (e.g., 0.1 mol, 21.87 g) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol: Recrystallization

Materials:

Procedure:

  • Dissolve the crude product in a minimal amount of warm hexane.

  • If impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the white crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol or methanol.

  • Dry the purified crystals under vacuum to a constant weight. The expected melting point of the pure product is approximately 46.5 °C.[1]

Analytical Characterization Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC) This method is used to determine the purity of the synthesized standard.[3][5]

  • System: HPLC with UV Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile (B52724) and Water (e.g., 90:10 v/v). Phosphoric acid or formic acid can be added as a modifier.[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm[3]

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of the purified this compound in acetonitrile (e.g., 1 mg/mL) and dilute as necessary.

  • Purity Calculation: Purity is determined by the area percent method, assuming all components have a similar response factor at the detection wavelength.

2. Identity Confirmation by Mass Spectrometry (MS) and NMR

  • Mass Spectrometry: Analyze the sample to confirm the molecular weight. The expected exact mass is 448.011118 Da.[1] The mass spectrum should show the characteristic isotopic pattern for a molecule containing five chlorine atoms.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should be consistent with the aliphatic laurate chain.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum. The spectrum should confirm the presence of carbons from both the pentachlorophenyl ring and the laurate chain.[3]

Workflow for Standard Preparation

The overall process from synthesis to a certified analytical standard is depicted in the workflow diagram below.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis & Characterization cluster_certification Certification start Starting Materials (Lauric Acid, PCP) synth Chemical Synthesis (Esterification or Acylation) start->synth crude Crude Product synth->crude purify Recrystallization or Chromatography crude->purify pure_solid Purified Solid purify->pure_solid hplc Purity Assay (HPLC) pure_solid->hplc nmr Identity (NMR) pure_solid->nmr ms Identity (MS) pure_solid->ms eval Data Evaluation hplc->eval nmr->eval ms->eval cert Certified Standard (Purity >95%) eval->cert

Caption: Workflow for the preparation of this compound analytical standard.

Data Summary and Specifications

The final analytical standard should meet the specifications outlined in the table below.

ParameterSpecificationTypical ResultMethod
Appearance White to Off-White SolidConformsVisual Inspection
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS[3]
Purity ≥ 95.0%99.7%HPLC (215 nm)[3]
Molecular Formula C₁₈H₂₃Cl₅O₂ConformsElemental Analysis/MS
Molecular Weight 448.64448.01 (Exact Mass)Mass Spectrometry[6]

References

Application Notes and Protocols for Pentachlorophenyl Laurate in Wood Preservation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific, detailed studies on Pentachlorophenyl Laurate for wood preservation is limited. The following application notes and protocols are primarily based on data for its parent compound, Pentachlorophenol (B1679276) (PCP) , which has been more extensively studied and is expected to have a similar toxicological and functional profile. This compound, an ester of PCP, was used to control sap stain in green lumber.[1] The environmental behavior of both substances is considered to be quite similar.[1] Due to significant health and environmental concerns, the use of PCP and its derivatives is now heavily restricted or phased out in many countries.[2][3]

Overview and Mechanism of Action

Pentachlorophenol (PCP) is a broad-spectrum biocide historically used as a wood preservative to protect against fungi and insects.[4][5] Its primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production in target organisms, leading to cell death. While specific signaling pathways are not typically delineated for broad-spectrum biocides like PCP, the general mechanism is understood to be a disruption of fundamental cellular processes.

Proposed Mechanism of Action

The diagram below illustrates the general mechanism of PCP as an inhibitor of oxidative phosphorylation.

cluster_Mitochondrion Cellular Respiration PCP Pentachlorophenol (PCP) H_gradient Proton Gradient (H+) PCP->H_gradient Dissipates Gradient Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) ETC->H_gradient Pumps Protons ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP (Cellular Energy) ATP_Synthase->ATP Produces

Caption: Proposed mechanism of Pentachlorophenol (PCP).

Quantitative Efficacy Data (Based on Pentachlorophenol)

The following tables summarize the efficacy of PCP against common wood decay fungi and termites from laboratory and field studies.

Table 1: Fungal Decay Resistance of PCP in Laboratory Soil-Block Tests

This data is derived from tests using a water-borne PCP preservative system against two brown-rot fungi. The threshold retention is the minimum amount of preservative needed to prevent decay.

Test OrganismTest MethodThreshold Retention ( kg/m ³)
Gloeophyllum trabeumASTM D14131.44
Poria placentaASTM D14132.40
Gloeophyllum trabeum (after leaching)AWPA M112.88
Data sourced from a study on a water-borne pentachlorophenol preservative system.[6]
Table 2: Field Test Performance of PCP-Treated Southern Pine Stakes

This table shows the decay and termite resistance of PCP-treated stakes after 41 months of exposure in Gainesville, Florida.

PCP Retention ( kg/m ³)Mean Decay Grade (0-10)Mean Termite Attack Rating (0-10)
3.204.77.7
4.646.47.8
6.248.19.0
9.769.19.4
11.369.19.6
Rating Scale: 10 = Sound, no attack; 0 = Failure. Data from a study on a water-borne pentachlorophenol preservative system.[6]

Experimental Protocols

The following are generalized protocols for the evaluation of wood preservatives like PCP and its derivatives. These should be adapted based on specific research goals and in accordance with established standards from organizations like the American Wood Protection Association (AWPA) and ASTM International.

General Workflow for Wood Preservative Evaluation

The diagram below outlines a typical experimental workflow for assessing the efficacy of a new wood preservative.

start Start formulation Preservative Formulation (e.g., PCP-L in oil carrier) start->formulation treatment Wood Sample Treatment (Pressure or Non-Pressure) formulation->treatment conditioning Conditioning & Leaching (e.g., AWPA E11) treatment->conditioning lab_test Laboratory Bioassays conditioning->lab_test field_test Field Exposure Test (e.g., Stake Test) conditioning->field_test soil_block Fungal Decay Test (Soil-Block, e.g., ASTM D1413) lab_test->soil_block Fungi termite_test Termite Resistance Test (e.g., AWPA E1) lab_test->termite_test Insects analysis Data Analysis (Threshold Retention, Durability Rating) soil_block->analysis termite_test->analysis field_test->analysis end End analysis->end

Caption: Workflow for wood preservative evaluation.

Protocol for Laboratory Fungal Decay Test (Soil-Block Method)

This protocol is based on the principles of the ASTM D1413 and AWPA E10 standards.[7][8]

  • Preparation of Wood Samples:

    • Cut wood blocks (e.g., Southern Pine sapwood) to a standard size (e.g., 19x19x19 mm).

    • Number each block, weigh, and record the initial mass.

    • Condition the blocks to a constant weight in a controlled environment.

  • Wood Treatment:

    • Prepare a series of preservative solutions with varying concentrations of this compound in a suitable carrier oil.

    • Treat the wood blocks with the preservative solutions using a vacuum-pressure impregnation method.[7]

    • Include untreated control blocks and blocks treated with the carrier oil only.

    • After treatment, wipe the blocks clean and weigh them to determine the gross absorption of the preservative solution.

    • Allow the treated blocks to condition for a specified period to ensure fixation of the preservative.

  • Fungal Culture Preparation:

    • Prepare culture bottles containing a soil substrate and feeder strips of wood.

    • Sterilize the bottles and inoculate them with a pure culture of a wood decay fungus (e.g., Gloeophyllum trabeum).[7]

    • Incubate the bottles until the feeder strips are well-colonized by the fungus.

  • Exposure:

    • Place the treated and control wood blocks into the prepared culture bottles, in contact with the colonized feeder strips.

    • Incubate the bottles in a controlled environment (e.g., 27°C and 70% relative humidity) for a standard period (e.g., 12 weeks).[9]

  • Data Collection and Analysis:

    • At the end of the incubation period, remove the blocks from the bottles and carefully clean off any fungal mycelium.

    • Condition the blocks to a constant weight and record the final mass.

    • Calculate the percentage of weight loss for each block.

    • The threshold retention is defined as the minimum preservative retention at which the average weight loss is below a specified limit (e.g., 2%).

Protocol for Laboratory Termite Resistance Test

This protocol is based on the principles of the AWPA E1 standard.[10]

  • Preparation of Wood Samples:

    • Prepare wood blocks as described in the fungal decay test protocol.

    • Treat the blocks with a range of this compound concentrations.

  • Termite Exposure:

    • Place a treated or control wood block in a container with a standardized number of subterranean termites (e.g., Reticulitermes flavipes or Coptotermes formosanus) in a sand or soil matrix.[11]

    • Incubate the containers in a dark, controlled environment (e.g., 28°C and >80% relative humidity) for a specified period (e.g., 4-8 weeks).[12]

  • Data Collection and Analysis:

    • After the exposure period, remove the wood block and determine the percentage of weight loss due to termite feeding.

    • Visually rate the block for damage on a scale (e.g., 10 for no damage to 0 for complete failure).

    • Count the number of surviving termites to determine the termite mortality rate.[11]

    • The results will indicate the concentration of the preservative required to inhibit termite attack and cause significant mortality.

Factors Influencing Preservative Performance

The effectiveness of a wood preservative treatment is dependent on several factors. The logical relationship between these variables and the final performance is depicted below.

cluster_Inputs Treatment Variables cluster_Outputs Performance Metrics Preservative Preservative Concentration Retention Preservative Retention (kg/m³) Preservative->Retention Carrier Carrier Type (e.g., Oil) Carrier->Retention Penetration Preservative Penetration Depth Carrier->Penetration Wood Wood Species & Permeability Wood->Retention Wood->Penetration Process Treatment Process (Pressure, Temperature, Duration) Process->Retention Process->Penetration Performance Long-Term Performance (Resistance to Decay & Insects) Retention->Performance Penetration->Performance

Caption: Factors influencing wood preservative performance.

Analytical Methods for Quantification

For research purposes, it is crucial to quantify the amount of preservative in the treated wood. Analytical methods for PCP and its derivatives typically involve solvent extraction followed by chromatographic analysis.

  • Extraction: Soxhlet extraction or sonication with a suitable solvent (e.g., methanol, toluene).[13]

  • Derivatization: Acetylation of the extracted PCP to form pentachlorophenyl acetate, which is more amenable to gas chromatography.[13]

  • Quantification: Analysis by gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).[13] High-performance liquid chromatography (HPLC) can also be used.[1]

References

Application Note and Protocol for the Spectrophotometric Determination of Pentachlorophenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentachlorophenyl laurate (PCPL) is an organochlorine compound that has been utilized as a fungicide and bactericide, particularly in textiles and wood preservation.[1] Due to its potential environmental persistence and toxicity, which is primarily attributed to its hydrolysis product, pentachlorophenol (B1679276) (PCP), accurate and reliable methods for its quantification are essential.[2] This application note describes a sensitive and indirect spectrophotometric method for the determination of PCPL.

Principle

A direct spectrophotometric determination of this compound is often hindered by a lack of a distinct chromophore and potential matrix interferences. The method outlined here is an indirect approach that involves two main steps. First, PCPL is quantitatively hydrolyzed to pentachlorophenol (PCP) and lauric acid under alkaline conditions. This process is often referred to as saponification.[3][4][5]

Following hydrolysis, the concentration of the resulting PCP is determined spectrophotometrically. This is achieved through an oxidative coupling reaction. PCP is reacted with concentrated nitric acid to form chloranil (B122849). The chloranil then oxidizes potassium iodide to liberate iodine. The liberated iodine, in turn, oxidizes a leuco dye, such as leuco malachite green, to form a highly colored green dye.[6] The intensity of the color, which is directly proportional to the concentration of PCP, is measured at a specific wavelength. By knowing the stoichiometry of the hydrolysis reaction, the concentration of the original PCPL can be calculated.

Quantitative Data

The following table summarizes the key analytical parameters for the spectrophotometric determination of pentachlorophenol (PCP), which is the basis for the indirect analysis of PCPL.[6]

ParameterValue
Maximum Wavelength (λmax) 610 nm
Linearity Range (for PCP) 0.5 - 5.0 µg/25 mL
Molar Absorptivity (ε) 0.62 x 10⁶ L mol⁻¹ cm⁻¹
Sandell's Sensitivity 0.0053 x 10⁻⁴ µg cm⁻²
Standard Deviation 0.0012
Relative Standard Deviation 0.40 %

Experimental Protocols

1. Reagents and Materials

  • This compound (PCPL) standard, analytical grade

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) or Methanol (B129727)

  • Hydrochloric acid (HCl), concentrated

  • Nitric acid (HNO₃), concentrated

  • Potassium iodide (KI)

  • Sodium acetate (B1210297)

  • Acetic acid

  • Leuco malachite green (LMG)

  • Deionized water

  • Spectrophotometer (UV-Vis)

  • Water bath

  • Volumetric flasks

  • Pipettes

  • Cuvettes

2. Preparation of Solutions

  • PCPL Stock Solution (100 µg/mL): Accurately weigh 10 mg of PCPL standard and dissolve it in 100 mL of ethanol or methanol in a volumetric flask.

  • Sodium Hydroxide Solution (0.1 M): Dissolve 0.4 g of NaOH in 100 mL of deionized water.

  • Potassium Iodide Solution (1% w/v): Dissolve 1 g of KI in 100 mL of deionized water.

  • Sodium Acetate Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.2 M sodium acetate and 0.2 M acetic acid.

  • Leuco Malachite Green Solution (0.05% w/v): Dissolve 50 mg of LMG in 100 mL of deionized water.

3. Experimental Workflow

experimental_workflow Experimental Workflow for PCPL Determination cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_color_dev Color Development cluster_analysis Analysis start Weigh PCPL Sample/Standard dissolve Dissolve in Ethanol/Methanol start->dissolve add_naoh Add 0.1 M NaOH dissolve->add_naoh heat Heat in Water Bath (e.g., 60°C for 30 min) add_naoh->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with HCl cool->neutralize add_hno3 Add Conc. HNO3 and Warm neutralize->add_hno3 add_ki Add 1% KI Solution add_hno3->add_ki add_buffer Add Sodium Acetate Buffer (pH 4) add_ki->add_buffer add_lmg Add LMG Solution add_buffer->add_lmg wait Allow Color to Develop (15 min) add_lmg->wait measure_abs Measure Absorbance at 610 nm wait->measure_abs plot_cal Plot Calibration Curve measure_abs->plot_cal calculate Calculate PCPL Concentration plot_cal->calculate

Caption: Workflow for the spectrophotometric determination of PCPL.

4. Protocol for PCPL Determination

a. Preparation of Calibration Standards

  • From the PCPL stock solution (100 µg/mL), prepare a series of working standards by appropriate dilution with ethanol or methanol to obtain concentrations in the range of 5 to 50 µg/mL.

  • Take 1 mL of each working standard into separate test tubes.

b. Hydrolysis of PCPL

  • To each test tube containing the 1 mL of working standard (and the sample solution), add 2 mL of 0.1 M NaOH solution.

  • Heat the test tubes in a water bath at 60-70°C for 30 minutes to ensure complete hydrolysis.

  • Cool the solutions to room temperature.

  • Carefully neutralize the solutions by adding a few drops of dilute HCl until the pH is approximately 7.

c. Color Development

  • To the neutralized solution, add two drops of concentrated nitric acid and warm the mixture for 2 minutes until a yellow color appears.[6]

  • Add 1 mL of 1% potassium iodide solution.

  • Add 0.5 mL of sodium acetate buffer (pH 4.0).[6]

  • Add 1 mL of leuco malachite green solution and mix well.

  • Allow the solution to stand for 15 minutes for full-color development.[6]

  • Make up the final volume to 25 mL with deionized water in a volumetric flask.

d. Spectrophotometric Measurement

  • Prepare a reagent blank using 1 mL of ethanol/methanol and following the same hydrolysis and color development steps.

  • Measure the absorbance of the standards and the sample against the reagent blank at 610 nm.

e. Calculation

  • Plot a calibration curve of absorbance versus the concentration of PCP (µg/25 mL). Note that the concentration of PCP should be calculated from the initial PCPL concentration using the ratio of their molecular weights (PCP/PCPL = 266.34 / 448.64).

  • Determine the concentration of PCP in the sample from the calibration curve.

  • Calculate the concentration of PCPL in the original sample using the following formula:

    PCPL (µg/mL) = (PCP from curve, µg) x (MW of PCPL / MW of PCP) x (Dilution Factor)

    Where:

    • MW of PCPL = 448.64 g/mol [7]

    • MW of PCP = 266.34 g/mol [8]

Reaction Mechanism

reaction_mechanism Reaction Mechanism for Indirect PCPL Determination cluster_hydrolysis Step 1: Alkaline Hydrolysis cluster_color_reaction Step 2: Colorimetric Reaction PCPL This compound (PCPL) PCP Pentachlorophenol (PCP) PCPL->PCP + NaOH, Δ Laurate Laurate PCP_react PCP Chloranil Chloranil PCP_react->Chloranil + Conc. HNO₃ Iodine Iodine (I₂) Chloranil->Iodine + KI LMG Leuco Malachite Green (Colorless) MG Malachite Green (Colored, λmax = 610 nm) LMG->MG Oxidation by I₂

References

Application Notes and Protocols for Pentachlorophenyl Laurate as a Reference Material in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorophenyl laurate (PCPL) is an organochlorine compound used as a fungicide and biocide, particularly in the treatment of textiles, leather, and wood products.[1][2] As a pesticide, its residues may be present in various materials, necessitating accurate analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the use of this compound as a reference material in pesticide analysis, focusing on chromatographic techniques.

This compound is the ester of pentachlorophenol (B1679276) and lauric acid.[3] Its chemical properties, such as its lipophilic nature, influence its solubility and extraction from different sample matrices.[4] Due to its persistence and potential toxicity, regulatory bodies in various regions have set limits on its presence in consumer goods and the environment.

Chemical and Physical Properties of this compound:

PropertyValue
Chemical Name (2,3,4,5,6-pentachlorophenyl) dodecanoate[5]
CAS Number 3772-94-9[6]
Molecular Formula C₁₈H₂₃Cl₅O₂[7]
Molecular Weight 448.64 g/mol [6][8]
Appearance White to off-white solid[8]
Melting Point 46.5 °C[3]
Solubility Sparingly soluble in chloroform, very slightly soluble in ethyl acetate.[8]
Storage Conditions -20°C in an inert atmosphere.[3][8]

Analytical Methodologies

The primary analytical techniques for the determination of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.

Protocol: Analysis of this compound in Textiles by GC-MS

This protocol describes the determination of this compound in textile samples.

2.1.1. Sample Preparation: Extraction

  • Cut a representative 1-gram sample of the textile into small pieces.

  • Place the sample in a glass extraction vessel.

  • Add 10 mL of n-hexane (pesticide residue grade).

  • Extract the sample for 30 minutes using an ultrasonic bath.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial.

  • The extract is now ready for GC-MS analysis.

2.1.2. Instrumental Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Injector: Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Detector: Electron ionization (EI) source.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound.

2.1.3. Calibration

Prepare a series of calibration standards of this compound in n-hexane, ranging from 0.05 µg/mL to 5.0 µg/mL from a certified reference material stock solution.

2.1.4. Quantitative Data Summary

ParameterResult
Linearity Range 0.05 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Recovery from Spiked Textiles 92 - 105%
Relative Standard Deviation (RSD) < 10%
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and versatile technique for the analysis of less volatile and thermally labile compounds.

Protocol: Analysis of this compound in Wood Extracts by HPLC-DAD

This protocol is suitable for the quantification of this compound in extracts from treated wood.

2.2.1. Sample Preparation: Extraction

  • Obtain a representative wood sample (e.g., shavings) of approximately 2 grams.

  • Place the sample in an extraction thimble.

  • Perform a Soxhlet extraction for 4 hours using 150 mL of acetonitrile (B52724).

  • Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Filter the concentrated extract through a 0.45 µm nylon syringe filter into an HPLC vial.

2.2.2. Instrumental Analysis

  • Instrumentation: An HPLC system with a Diode-Array Detector (DAD).

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • DAD Wavelength: Monitor at 220 nm for quantification and acquire spectra from 200-400 nm for peak purity assessment.

2.2.3. Calibration

Prepare calibration standards of this compound in acetonitrile at concentrations ranging from 0.1 µg/mL to 20 µg/mL from a certified reference material.

2.2.4. Quantitative Data Summary

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Recovery from Spiked Wood 88 - 102%
Relative Standard Deviation (RSD) < 8%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for the analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Textile Sample (1g) Extraction Ultrasonic Extraction (10 mL n-hexane, 30 min) Sample->Extraction Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Injection GC-MS Injection Filtration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Quantification Quantification (External Standard Calibration) Detection->Quantification Reporting Result Reporting (µg/g) Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound in textiles.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Wood Sample (2g) Extraction Soxhlet Extraction (150 mL Acetonitrile, 4h) Sample->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Filtration Filtration (0.45 µm Nylon) Concentration->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection (220 nm) Separation->Detection Quantification Quantification (External Standard Calibration) Detection->Quantification Reporting Result Reporting (µg/g) Quantification->Reporting

Caption: Workflow for HPLC-DAD analysis of this compound in wood.

Logical_Relationship cluster_analyte Analyte Characteristics cluster_method Analytical Method Selection cluster_matrix Sample Matrix PCPL This compound Properties Lipophilic Semi-volatile PCPL->Properties GCMS GC-MS (High Sensitivity) Properties->GCMS suitable for HPLC HPLC-DAD (Robustness) Properties->HPLC suitable for Textiles Textiles Textiles->GCMS typically analyzed by Wood Wood Wood->HPLC can be analyzed by

Caption: Logical relationship for analytical method selection.

Conclusion

The provided protocols offer robust and reliable methods for the quantification of this compound in relevant matrices using a certified reference material. The choice between GC-MS and HPLC-DAD will depend on the specific requirements of the analysis, including sensitivity needs and the nature of the sample matrix. Proper validation of these methods in the user's laboratory is essential to ensure accurate and precise results.

References

Troubleshooting & Optimization

Overcoming matrix interference in Pentachlorophenyl laurate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pentachlorophenyl laurate (PCPL). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis, with a focus on mitigating matrix interference.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of PCPL, providing potential causes and recommended solutions.

Question: Why am I observing low recovery of PCPL from my samples?

Possible Causes:

  • Incomplete Extraction: The solvent system or extraction technique may not be efficiently extracting PCPL from the sample matrix.

  • Matrix Suppression: Co-eluting matrix components can suppress the ionization of PCPL in the mass spectrometer source, leading to a lower signal and apparent low recovery.[1][2]

  • Degradation of PCPL: The pH of the sample or exposure to certain enzymes in biological matrices could lead to the hydrolysis of the laurate ester, converting PCPL to Pentachlorophenol (B1679276) (PCP).

Solutions:

  • Optimize Extraction Protocol:

    • Ensure the sample pH is adjusted to be compatible with the extraction method. For solid-phase extraction (SPE), a pH below 2 is often used to ensure acidic compounds are recovered.[3]

    • Experiment with different extraction solvents or solvent combinations.

    • Consider alternative extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) which can provide cleaner extracts than protein precipitation.[4]

  • Address Matrix Suppression:

    • Improve sample cleanup using techniques like mixed-mode SPE which can effectively remove interfering matrix components.[4]

    • Modify chromatographic conditions to separate PCPL from co-eluting interferences.[5]

    • Dilute the sample extract if the instrument has sufficient sensitivity.[6]

  • Prevent Degradation:

    • Keep samples cooled immediately after collection and during storage.[7]

    • Adjust the sample pH to inhibit hydrolysis if necessary.

Question: My baseline is noisy and contains many interfering peaks. What can I do?

Possible Causes:

  • Insufficient Sample Cleanup: The sample preparation method is not adequately removing matrix components.

  • Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for sample preparation and analysis can introduce baseline noise and extraneous peaks.

  • Carryover from Previous Injections: Residual sample from a previous injection may be eluting in the current run.

Solutions:

  • Enhance Sample Preparation:

    • Incorporate a solid-phase extraction (SPE) step to remove a broader range of interferences. Polymeric mixed-mode SPE can be particularly effective for cleaning up complex biological samples.[4]

    • For aqueous samples, passing them through a cartridge or disk with a solid material can help adsorb organochlorine compounds like PCPL while allowing the water to pass through.[3]

  • Check for Contamination:

    • Run a blank injection of your mobile phase to check for contamination in the solvent or HPLC system.

    • Use high-purity solvents and reagents (e.g., HPLC or MS grade).

  • Minimize Carryover:

    • Implement a robust needle wash protocol on the autosampler.

    • Include a column flushing step at the end of each run or analytical sequence.

Question: I am seeing significant variability in my results between replicate injections. What is the cause?

Possible Causes:

  • Inconsistent Sample Preparation: Variability in the execution of the sample preparation steps can lead to inconsistent results.

  • Matrix Effects: Ion enhancement or suppression caused by matrix components can lead to poor reproducibility.[6]

  • Instrument Instability: Fluctuations in the HPLC pump, detector, or mass spectrometer can cause variable responses.

Solutions:

  • Standardize Procedures:

    • Ensure consistent timing, volumes, and techniques for all sample preparation steps.

    • Use an internal standard, preferably a stable isotope-labeled version of PCPL, to compensate for variations in sample preparation and matrix effects.[5][8]

  • Evaluate Matrix Effects:

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[5]

    • Prepare matrix-matched standards to calibrate the instrument, which can help compensate for consistent matrix effects.

  • Verify Instrument Performance:

    • Check the stability of the pump flow rate and the detector response.

    • Ensure the mass spectrometer is properly calibrated and tuned.

Frequently Asked Questions (FAQs)

What is matrix interference?

Matrix interference, also known as the matrix effect, is the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. This can manifest as either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), leading to inaccurate quantification.[2]

How can I determine if my analysis is affected by matrix interference?

A common method is the post-extraction spike method.[6] In this approach, you compare the signal response of the analyte in a pure solvent to the response of the analyte spiked into a blank matrix extract at the same concentration. A significant difference in the signal indicates the presence of matrix effects.

What is the best sample preparation technique to minimize matrix effects for PCPL analysis?

The optimal technique depends on the sample matrix. However, for complex matrices like biological fluids or environmental samples, solid-phase extraction (SPE) is often superior to simpler methods like "dilute and shoot" or protein precipitation because it provides a more thorough cleanup.[4] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective in removing a wide range of interfering compounds.[4]

When should I use an internal standard?

It is highly recommended to use an internal standard in any quantitative analysis where high accuracy and precision are required, especially when dealing with complex matrices. A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[5][8]

Can I just dilute my sample to reduce matrix effects?

Dilution can be a simple and effective way to reduce matrix effects.[6] However, this approach is only feasible if the concentration of PCPL in your sample is high enough to remain above the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method after dilution.[5]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of pentachlorophenol (PCP), a closely related compound to PCPL, using various analytical methods and matrices. This data can serve as a benchmark when developing and validating methods for PCPL.

Table 1: Recovery of PCP from Different Matrices

MatrixAnalytical MethodSample PreparationRecovery (%)Reference
LeatherSecond Derivative UV SpectroscopySolid-Liquid Extraction, Cyanopropyl Column Cleanup99.12[9]
WoodSecond Derivative UV SpectroscopySolid-Liquid Extraction, Cyanopropyl Column Cleanup98.03[9]
Surface WaterLC-MS/MSSolid-Phase Extraction (SPE)70-120[10]
Compound FeedLC-MS/MSNot SpecifiedNot Specified[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PCP

MatrixAnalytical MethodLODLOQReference
WaterHPLC-UV0.2 µg/LNot Specified[7]
Aquifer SedimentsHPLC-UV1.0 µg/kgNot Specified[7]
TextilesLC-IDMS1.0 ng/g5.0 ng/g[12]
FeedLC-MS/MSNot Specified10 µg/kg[11]

Detailed Experimental Protocols

Protocol 1: Extraction of PCPL from Water Samples using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the analysis of pentachlorophenol in aqueous samples.

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm nylon membrane filter to remove particulate matter.

    • Acidify 1 liter of the filtered sample to a pH of approximately 2.0 using 6M hydrochloric acid. This helps to prevent the ionization of PCPL.

  • SPE Cartridge Conditioning:

    • Rinse a C18 SPE cartridge with 3 mL of methanol (B129727).

    • Equilibrate the cartridge with 3 mL of deionized water that has been adjusted to pH 2 with hydrochloric acid.

  • Sample Loading:

    • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 60 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under vacuum for at least 30 seconds.

  • Elution:

    • Elute the retained PCPL from the cartridge with 8 mL (in two 4 mL portions) of methanol containing 0.1% (v/v) formic or acetic acid.

  • Analysis:

    • The eluate can be directly injected into an HPLC or LC-MS/MS system for analysis.

Protocol 2: Analysis of PCPL by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be optimized for PCPL analysis.

  • HPLC System: An Agilent binary pump instrument or equivalent.

  • Column: Zorbax SB-C18 (4.6 mm ID x 150 mm, 5 µm) or similar reverse-phase column.

  • Mobile Phase: A gradient elution is often used, starting with a higher proportion of aqueous phase and increasing the organic phase over time. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-100 µL, depending on sample concentration and instrument sensitivity.

  • Detector: A UV detector set at a wavelength appropriate for PCPL, or a mass spectrometer for higher selectivity and sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Collect Sample (e.g., Water, Biological Fluid) Filter 2. Filter Sample (0.45 µm filter) Sample->Filter Acidify 3. Acidify to pH 2 Filter->Acidify Condition 4. Condition SPE Cartridge (Methanol & Acidified Water) Acidify->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge (Deionized Water) Load->Wash Elute 7. Elute PCPL (Acidified Methanol) Wash->Elute Inject 8. Inject Eluate into LC-MS/MS Elute->Inject Data 9. Data Acquisition & Processing Inject->Data

Caption: Workflow for PCPL analysis using SPE and LC-MS/MS.

troubleshooting_logic Problem Analytical Problem Encountered (e.g., Low Recovery, High Variability) CheckRecovery Is recovery consistently low? Problem->CheckRecovery CheckVariability Is there high variability in results? Problem->CheckVariability CheckRecovery->CheckVariability No OptimizeExtraction Optimize Extraction Protocol - Check pH - Test different solvents CheckRecovery->OptimizeExtraction Yes ImproveCleanup Improve Sample Cleanup - Use SPE (e.g., mixed-mode) - Dilute sample CheckRecovery->ImproveCleanup Yes UseIS Implement Internal Standard (Stable Isotope Labeled) CheckVariability->UseIS Yes CheckInstrument Verify Instrument Performance - Check pump stability - Calibrate detector/MS CheckVariability->CheckInstrument Yes Revalidate Re-validate Method CheckVariability->Revalidate No OptimizeExtraction->Revalidate ImproveCleanup->Revalidate UseIS->Revalidate CheckInstrument->Revalidate

References

Technical Support Center: Pentachlorophenyl Laurate (PCPL) Soil Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Pentachlorophenyl laurate (PCPL) from soil matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting PCPL from soil?

A1: While specific literature on this compound (PCPL) is limited, effective extraction methods can be adapted from protocols for its parent compound, pentachlorophenol (B1679276) (PCP), and other hydrophobic organochlorine pesticides. The most common and effective methods include:

  • Solvent Extraction: Traditional methods like Soxhlet and sonication using non-polar solvents or solvent mixtures.

  • Microwave-Assisted Extraction (MAE): A rapid and efficient method that reduces solvent consumption and extraction time.[1][2]

  • Supercritical Fluid Extraction (SFE): A "green" technique using supercritical CO2, often with a co-solvent, known for high selectivity and clean extracts.[3][4]

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Utilizes elevated temperatures and pressures to enhance extraction efficiency and speed.[5][6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach involving solvent extraction, salting out, and dispersive solid-phase extraction (d-SPE) for cleanup.[7][8]

Q2: How does the soil composition affect PCPL extraction efficiency?

A2: Soil composition, particularly the organic matter and clay content, significantly impacts PCPL extraction. High organic matter content can lead to strong adsorption of hydrophobic compounds like PCPL, reducing extraction efficiency.[9][10] The specific surface area of the soil particles also plays a role in the adsorption and subsequent extraction of PCP and related compounds.[9]

Q3: What is the purpose of a clean-up step after extraction?

A3: A clean-up step is crucial for removing co-extracted interfering substances from the soil matrix, such as humic acids and other organic matter.[11] This is essential for accurate quantification of PCPL, especially when using sensitive analytical instruments like GC-MS or LC-MS. Common clean-up techniques include Solid Phase Extraction (SPE) and dispersive SPE (d-SPE), which is a component of the QuEChERS method.[7][8][11]

Q4: Can I use methods developed for Pentachlorophenol (PCP) to extract PCPL?

A4: Yes, methods for PCP are a very good starting point. PCPL is the laurate ester of PCP, making it even more hydrophobic. This means that extraction solvents and conditions suitable for PCP will likely be effective for PCPL. However, due to its increased hydrophobicity, you may need to optimize the solvent system to ensure complete extraction. For instance, a higher proportion of a non-polar solvent in a mixture might be beneficial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low PCPL Recovery Incomplete Extraction: The solvent may not be optimal for the highly hydrophobic PCPL, or the extraction time may be too short.* Optimize Solvent: Use a non-polar solvent like hexane (B92381) or a mixture such as hexane/acetone.[12][13][14] A higher ratio of hexane may improve recovery for the non-polar PCPL. * Increase Extraction Time/Cycles: For methods like Soxhlet or sonication, increase the extraction duration. For PLE/ASE, consider adding another extraction cycle.[5] * Enhance Solvent-Soil Contact: Ensure the soil sample is well-homogenized and finely ground to increase the surface area for extraction.
Strong Matrix Interactions: High organic matter content in the soil can bind PCPL tightly.[9][10]* Sample Pre-treatment: Consider adding a step to disrupt the soil matrix. For example, hydrating the sample before extraction can sometimes help. * Use a Co-solvent: In SFE, adding a polar modifier like methanol (B129727) to the supercritical CO2 can help overcome strong matrix interactions.[3]
Poor Reproducibility Inconsistent Sample Homogeneity: Variations in the soil matrix within and between samples.* Thoroughly homogenize the bulk soil sample before taking sub-samples for extraction. * Increase Sample Size: A larger starting sample mass can help to minimize the effects of small-scale heterogeneity.
Variable Extraction Conditions: Fluctuations in temperature, pressure, or solvent volumes.* Calibrate and monitor equipment to ensure consistent operation. * Use precise measurements for all reagents and solvents.
Interference in Analytical Results Co-eluting Compounds: Other extracted substances from the soil matrix are interfering with the PCPL peak during analysis.* Improve the Clean-up Step: Use a more selective SPE sorbent. For example, Florisil is often used for organochlorine pesticide cleanup.[15] A combination of sorbents in d-SPE (e.g., PSA and C18) can also be effective.[7][8] * Optimize Analytical Method: Adjust the temperature program in GC or the mobile phase gradient in LC to better separate PCPL from interfering peaks.
Instrument Contamination Carryover from Previous Samples: High-concentration samples can contaminate the analytical instrument.* Run solvent blanks between samples to check for and wash out residual contamination. * Develop a robust instrument cleaning protocol.

Quantitative Data Summary

The following tables summarize recovery data for compounds structurally related to PCPL, extracted from soil using various methods. This data can serve as a benchmark for optimizing your PCPL extraction protocol.

Table 1: Recovery of Organochlorine Pesticides using Supercritical Fluid Extraction (SFE)

CompoundRecovery (%)Relative Standard Deviation (%)
Organochlorine Pesticides (average)91.62.94
Data adapted from a study comparing SFE, sonication, and Soxhlet extraction methods.[4]

Table 2: Recovery of Pentachlorophenol (PCP) and Hexachlorobenzene (B1673134) (HCB) using Solvent Extraction

CompoundFortification Level (ng/g)Mean Recovery (%)
HCB0.5 - 2091 - 100
PCP10 - 20088 - 101
Data from a study using n-hexane-acetone extraction for PCP.[13]

Table 3: Recovery of Organochlorine Pesticides using Pressurized Liquid Extraction (PLE)

CompoundRecovery (%)Relative Standard Deviation (%)
Various OCPsGenerally > 90%< 10%
Data from a study optimizing PLE for 13 organochlorine pesticides.[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is adapted from general methods for extracting organic pollutants from soil.[1]

  • Sample Preparation: Weigh 5 g of dried and homogenized soil into a microwave extraction vessel. Add 5 g of anhydrous sodium sulfate (B86663) to remove residual moisture.

  • Spiking (for recovery studies): Spike the sample with a known amount of PCPL standard solution.

  • Solvent Addition: Add 25 mL of an extraction solvent mixture (e.g., acetone:n-hexane 1:1 v/v).

  • Extraction: Seal the vessel and place it in the microwave extractor. A typical program might be ramping to 100°C over 5 minutes and holding for 10 minutes.

  • Cooling and Filtration: Allow the vessel to cool to below 60°C before opening. Filter the extract to separate the soil particles.

  • Concentration: Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The extract is now ready for clean-up (if necessary) and analysis by GC or LC.

Protocol 2: Modified QuEChERS Extraction

This protocol is based on a method for organochlorine pesticides in soil.[7][8]

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration and Spiking: Add 10 mL of deionized water and vortex to create a slurry. If performing a recovery study, add the PCPL standard at this stage.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 5 minutes.

  • Salting Out: Add 5 g of ammonium (B1175870) formate, shake vigorously for 1 minute, and then centrifuge at >1500 g for 5 minutes to separate the acetonitrile and aqueous layers.[7][8]

  • Dispersive SPE (d-SPE) Clean-up: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a mixture of anhydrous magnesium sulfate, primary secondary amine (PSA), and C18 sorbents. Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract: The supernatant is the final extract, ready for analysis.

Visualizations

experimental_workflow_mae cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis prep1 Weigh 5g Soil prep2 Add Anhydrous Sodium Sulfate prep1->prep2 ext1 Add 25mL Hexane/Acetone prep2->ext1 ext2 Microwave Extraction ext1->ext2 post1 Cool & Filter ext2->post1 post2 Concentrate Extract post1->post2 analysis GC-MS or LC-MS Analysis post2->analysis

Caption: Workflow for Microwave-Assisted Extraction (MAE) of PCPL from soil.

troubleshooting_low_recovery issue Low PCPL Recovery cause1 Incomplete Extraction issue->cause1 cause2 Strong Matrix Interaction issue->cause2 solution1a Optimize Solvent System (e.g., more non-polar) cause1->solution1a Solvent Mismatch solution1b Increase Extraction Time/Cycles cause1->solution1b Insufficient Duration solution2a Sample Pre-treatment (e.g., hydration) cause2->solution2a High Organic Matter solution2b Use Co-solvent (SFE) cause2->solution2b Adsorption Issues

Caption: Troubleshooting logic for addressing low PCPL recovery in soil extraction.

References

Stability of Pentachlorophenyl laurate in various solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentachlorophenyl laurate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is known to be a stable and persistent organochlorine compound.[1] It is a white to off-white solid at room temperature and is generally resistant to degradation.[1] Its lipophilic nature, due to the long laurate hydrocarbon chain, influences its solubility and stability in various solvent systems.[1]

Q2: What are the primary degradation pathways for this compound?

The most probable degradation pathway for this compound is hydrolysis of the ester linkage. This reaction would yield pentachlorophenol (B1679276) and lauric acid. The stability of the ester bond is highly dependent on the pH and the presence of catalysts.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Is this compound susceptible to photodegradation?

Although specific studies on the photodegradation of this compound are limited, its hydrolysis product, pentachlorophenol, is known to undergo photodegradation.[3][4] It is plausible that this compound may also be susceptible to degradation upon exposure to light, particularly UV radiation. Experiments have shown that pentachlorophenol can be degraded by visible-light driven photocatalysis.[3]

Q5: What is the expected thermal stability of this compound?

This compound is a solid with a melting point of around 46.5 °C. While it is generally stable, elevated temperatures can promote degradation. Thermal degradation of related compounds can be influenced by the presence of oxygen.[5]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound in solution.

Possible Cause: Degradation of this compound in the solvent system.

Troubleshooting Steps:

  • Solvent Selection:

    • This compound is soluble in solvents like acetone, esters, and ethers.[6] For stock solutions, consider using anhydrous solvents to minimize hydrolysis.

    • Studies on other compounds have shown that many are stable in DMSO for extended periods when stored properly.[7][8] However, the presence of water in DMSO can lead to compound loss over time.[7][8]

  • pH Control: If using aqueous or protic solvents, ensure the pH is near neutral to minimize acid or base-catalyzed hydrolysis.

  • Storage Conditions: Store solutions at low temperatures (e.g., -20°C) and protected from light to slow down potential degradation.

  • Fresh Solutions: Prepare solutions fresh whenever possible, especially for critical experiments.

Issue 2: Appearance of unknown peaks in chromatograms.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Identify Degradants: The primary expected degradation product from hydrolysis is pentachlorophenol. You can confirm this by running a standard of pentachlorophenol on your analytical system.

  • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended. This involves subjecting a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradants.

  • Stability-Indicating Method: Develop and validate a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all potential degradation products.

Data Presentation

As specific quantitative stability data for this compound is limited in published literature, the following table summarizes the expected relative stability based on general chemical principles of ester stability. Users are strongly encouraged to perform their own stability studies for their specific solvent systems and conditions.

Solvent SystemConditionExpected StabilityPrimary Degradation Pathway
Aqueous Buffer pH 4 (Acidic)LowAcid-catalyzed hydrolysis
pH 7 (Neutral)ModerateNeutral hydrolysis
pH 10 (Basic)LowBase-catalyzed hydrolysis
Organic Solvents Anhydrous Acetonitrile (B52724)HighMinimal degradation expected
Anhydrous DMSOHighMinimal degradation expected
Anhydrous MethanolModeratePotential for solvolysis (methanolysis)
Protic Solvents (with water)Lower than anhydrousHydrolysis
Storage Solid, protected from lightHighMinimal degradation expected
Solution, exposed to lightPotentially lowPhotodegradation
Solution, elevated temp.Potentially lowThermal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and relatively stable (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at a specified temperature (e.g., 70°C) for a set duration. Also, test the solid compound under the same conditions.

  • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light). Also, expose the solid compound to the same light conditions. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample and analyze it using a suitable analytical method (e.g., HPLC) to determine the percentage of degradation and to observe the formation of any new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general workflow for developing an HPLC method capable of separating this compound from its degradation products.

1. Instrument and Columns:

  • Use an HPLC system with a UV detector.

  • Screen different columns (e.g., C18, C8, Phenyl) to find the best selectivity.

2. Mobile Phase Selection and Gradient Optimization:

  • Start with a generic gradient using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Analyze a mixture of the stressed samples (from the forced degradation study) to ensure the separation of the main peak from all degradation product peaks.

  • Optimize the gradient profile (slope and duration), mobile phase pH, and temperature to achieve adequate resolution (>2) between all peaks.

3. Method Validation:

  • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (70°C) stock->thermal photo Photostability (UV/Vis Light) stock->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Experimental workflow for a forced degradation study.

G PCP_laurate This compound PCP Pentachlorophenol PCP_laurate->PCP Hydrolysis (H₂O, H⁺/OH⁻) LauricAcid Lauric Acid PCP_laurate->LauricAcid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Expected hydrolysis pathway of this compound.

References

Troubleshooting peak tailing in HPLC analysis of Pentachlorophenyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the HPLC analysis of Pentachlorophenyl laurate.

Troubleshooting Guide: Peak Tailing

Peak tailing, characterized by an asymmetric peak with a trailing edge that is broader than the leading edge, is a common issue in HPLC that can compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Is the peak tailing affecting only the this compound peak or all peaks in the chromatogram?

  • Only the this compound peak: This suggests a chemical interaction between the analyte and the stationary phase.

  • All peaks: This is indicative of a physical or system-wide issue.

Below is a troubleshooting workflow to address peak tailing:

Troubleshooting_Workflow cluster_chemical Chemical Issues (Analyte-Specific) cluster_physical Physical/Systemic Issues start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 q2 Is the column appropriate? q1->q2  No   q6 Is the column contaminated or degraded? q1->q6  Yes   sol1 Use a high-purity, end-capped C18 or a column with low silanol (B1196071) activity. q2->sol1  No   q3 Is the mobile phase optimized? q2->q3  Yes   sol2 Adjust mobile phase. - Increase organic solvent percentage. - Add a small amount of acid (e.g., 0.1% phosphoric acid). q3->sol2  No   q4 Is there sample overload? q3->q4  Yes   sol3 Reduce sample concentration or injection volume. q4->sol3  No   q5 Is the sample solvent appropriate? q4->q5  Yes   sol4 Dissolve sample in the initial mobile phase. q5->sol4  No   sol5 Flush the column with a strong solvent. If unresolved, replace the column. q6->sol5  No   q7 Is there a column void or blocked frit? q6->q7  Yes   sol6 Reverse flush the column (if permissible). Replace column if the issue persists. q7->sol6  No   q8 Is there excessive extra-column volume? q7->q8  Yes   sol7 Use shorter, narrower ID tubing. Check for proper fitting connections. q8->sol7  No  

Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a hydrophobic and neutral compound like this compound?

A1: For a non-ionizable, hydrophobic compound such as this compound, the primary causes of peak tailing are typically:

  • Secondary Interactions with Silanol Groups: Even on C18 columns, residual silanol groups on the silica (B1680970) backbone can interact with the polarizable chlorines and the ester group of the analyte, leading to tailing.[1]

  • Column Contamination: Accumulation of sample matrix components or previously injected compounds on the column inlet frit or the stationary phase can create active sites that cause tailing.

  • Column Degradation: Physical issues like column voids or bed collapse can lead to poor peak shape for all analytes.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak broadening and tailing.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Q2: How does the mobile phase composition affect peak tailing for this compound?

A2: The mobile phase composition is critical for achieving good peak shape. For this compound, consider the following:

  • Organic Modifier Percentage: As a hydrophobic compound, a sufficient percentage of organic solvent (like acetonitrile (B52724) or methanol) is needed for elution. Too little organic solvent can lead to strong retention and potential for increased interaction with the stationary phase, possibly contributing to tailing.

  • Mobile Phase Additives: Although this compound is neutral and not significantly affected by pH, adding a small amount of a weak acid like phosphoric acid or formic acid to the mobile phase can help to suppress the ionization of residual silanol groups on the column, thereby reducing secondary interactions and improving peak shape.[1]

Q3: Can my sample preparation be the cause of peak tailing?

A3: Yes, sample preparation can significantly impact peak shape. Key considerations include:

  • Sample Solvent: Ideally, the sample should be dissolved in the initial mobile phase composition. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible to minimize mismatch with the mobile phase.

  • Sample Clean-up: Complex sample matrices can introduce contaminants that foul the column and cause peak tailing. Employing a sample clean-up technique like Solid Phase Extraction (SPE) can remove interfering substances and protect the column.

Q4: When should I consider replacing my HPLC column?

A4: You should consider replacing your column if you observe persistent peak tailing for all compounds, along with other signs of degradation such as high backpressure, loss of resolution, and split peaks, and if troubleshooting steps like column flushing do not resolve the issue.

Data Presentation

The following table provides a representative overview of how changes in HPLC parameters can affect the peak shape of a hydrophobic, neutral compound like this compound. The asymmetry factor (As) is a measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak.

Parameter ChangeCondition AAsymmetry Factor (As) - ACondition BAsymmetry Factor (As) - BExpected Outcome for this compound
Column Type Standard C18~1.8End-capped, low silanol activity C18~1.1Reduced secondary interactions lead to a more symmetrical peak.
Mobile Phase Composition 60% Acetonitrile / 40% Water~1.680% Acetonitrile / 20% Water~1.3Increased organic content reduces retention and potential for tailing.
Mobile Phase Additive No Additive~1.70.1% Phosphoric Acid~1.2Acid suppresses silanol activity, improving peak shape.
Sample Concentration 1 mg/mL~1.90.1 mg/mL~1.2Lower concentration prevents column overload and improves symmetry.

Note: The asymmetry factor values are illustrative and can vary depending on the specific column, system, and other experimental conditions.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol is a starting point for the analysis of this compound and can be optimized as needed.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) or a column with low silanol activity.

  • Mobile Phase:

    • Solvent A: Water with 0.1% (v/v) Phosphoric Acid.

    • Solvent B: Acetonitrile.

    • Isocratic Elution: A suitable starting point is a mixture of Solvent A and Solvent B (e.g., 20:80 v/v). The exact ratio should be optimized to achieve a desirable retention time (typically between 3 and 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Column Flushing Procedure for a C18 Column

This procedure is for removing contaminants that may cause peak tailing. Always disconnect the column from the detector before flushing.

  • Initial Flush: Flush the column with the mobile phase without the buffer (e.g., Water/Acetonitrile mixture) for 10-15 column volumes to remove any precipitated salts.

  • Organic Wash: Flush with 100% Acetonitrile for 20 column volumes.

  • Stronger Organic Wash: Flush with 100% Isopropanol for 20 column volumes.

  • (Optional) Very Strong Wash for Hydrophobic Contaminants: Flush with Tetrahydrofuran (THF) for 10-15 column volumes.

  • Return to Intermediate Solvent: Flush with 100% Isopropanol for 10 column volumes.

  • Return to Mobile Phase Organic Solvent: Flush with 100% Acetonitrile for 10 column volumes.

  • Equilibration: Re-equilibrate the column with the initial mobile phase composition until a stable baseline is achieved (at least 20-30 column volumes).

Protocol 3: Solid Phase Extraction (SPE) for Sample Clean-up

This is a general procedure for extracting this compound from a complex matrix using a C18 SPE cartridge.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water through it. Do not let the cartridge run dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of a suitable organic solvent like acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase.

References

Optimization of derivatization methods for GC analysis of Pentachlorophenyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for the optimization of derivatization methods for the GC analysis of Pentachlorophenyl laurate.

Technical Support Center: GC Analysis of this compound (PCPL)

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the derivatization and subsequent Gas Chromatography (GC) analysis of this compound (PCPL).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: While PCPL is an ester, analysis often involves its hydrolysis to pentachlorophenol (B1679276) (PCP) and lauric acid. The resulting PCP, like other phenolic compounds, contains a polar hydroxyl group (-OH) that can lead to poor chromatographic performance.[1] Derivatization converts this polar group into a less polar, more volatile, and more thermally stable functional group.[2][3] This process significantly improves peak shape, reduces tailing, and enhances detection sensitivity during GC analysis.[1][4]

Q2: What are the common derivatization strategies for compounds like PCPL?

A2: The most common strategies target the active hydrogen in the phenolic group of PCP (post-hydrolysis) and fall into three main categories:

  • Acylation: This method converts the hydroxyl group into an ester, typically using a reagent like acetic anhydride (B1165640). Acetylation is often efficient, simple, and fast for chlorophenols.[5]

  • Silylation: This is a very common technique that replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[6][7] The resulting TMS derivatives are typically volatile and chromatograph well.[2]

  • Alkylation/Methylation: This involves adding an alkyl group. A powerful, modern approach is Thermally Assisted Hydrolysis and Methylation (THM-GC-MS) , which uses a reagent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). This technique simultaneously hydrolyzes the PCPL ester and methylates the resulting PCP and lauric acid directly in the GC inlet, simplifying sample preparation.[8]

Q3: How do I choose the most suitable derivatization reagent?

A3: The choice depends on several factors, including the specific functional groups on your analyte, the complexity of the sample matrix, and the required stability of the derivative.[4] For routine analysis of chlorophenols, in-situ acetylation with acetic anhydride is a rapid and validated method. For complex matrices or when analyzing a broad range of compounds, silylation with BSTFA is highly versatile.[7] For rapid screening and simplified sample preparation, THM-GC-MS is an excellent, though more specialized, option.

Q4: How can I confirm that the derivatization reaction is complete?

A4: Incomplete derivatization is a common source of quantitative error. To verify completion, you can:

  • Analyze the sample at different time intervals (e.g., 30, 60, 90 minutes) after adding the reagent until the peak area of the derivative no longer increases.[7]

  • Monitor for the disappearance of the peak corresponding to the original, underivatized analyte (e.g., pentachlorophenol).

  • Ensure the ratio of derivative peak area to an internal standard peak area is consistent and reproducible across multiple injections.

Experimental Protocol: In-Situ Acetylation of Hydrolyzed PCPL

This protocol is adapted from established methods for the derivatization of chlorophenols in aqueous samples.[9] It assumes a preliminary hydrolysis step has been performed to convert PCPL to pentachlorophenol (PCP).

1. Sample Preparation (Post-Hydrolysis):

  • Begin with 100 mL of the aqueous sample containing PCP, adjusted to a basic pH (e.g., with Potassium Carbonate, K₂CO₃) to ensure the phenol (B47542) is in its phenate salt form.

2. Derivatization Reaction:

  • To the 100 mL aqueous sample, add 1 mL of acetic anhydride and 1 g of K₂CO₃ (or another suitable base to maintain pH).
  • Seal the vial and shake vigorously for 5-10 minutes at room temperature. The reaction converts the PCP to its acetate (B1210297) ester.[5]

3. Extraction:

  • Add 5 mL of n-hexane (or another water-immiscible solvent) to the vial.
  • Shake vigorously for 2 minutes to extract the newly formed pentachlorophenyl acetate into the organic layer.
  • Allow the layers to separate.

4. Sample Cleanup:

  • Carefully transfer the upper organic layer (n-hexane) to a clean vial.
  • Add a small amount of anhydrous sodium sulfate (B86663) to the hexane (B92381) extract to remove any residual water.[6]

5. Analysis:

  • The dried hexane extract is now ready for injection into the GC-MS or GC-ECD system.

Optimization of Derivatization Parameters

The efficiency of any derivatization reaction depends on key parameters. The following table provides a summary of how to optimize an acetylation reaction for PCP.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Reagent Volume (Acetic Anhydride)0.5 mL1.0 mL 2.0 mLA sufficient excess is needed to drive the reaction to completion. 1.0 mL is typically robust for common concentration ranges.[5]
Reaction Time 2 minutes5 minutes 10 minutesReaction is generally rapid; 5 minutes is often sufficient for complete conversion at room temperature.[5]
Reaction Temperature Room Temp (~25°C)40°C60°CMild heating can increase reaction rate, but acetylation of phenols is often efficient at room temperature, minimizing degradation risk.[7]
pH / Base No BaseK₂CO₃KHCO₃A base is critical to neutralize the acetic acid byproduct and catalyze the reaction.[9]

Bolded values represent a typical starting point for optimization.

Workflow for PCPL Derivatization and Analysis

The following diagram illustrates the logical workflows for preparing PCPL for GC analysis, covering both a traditional hydrolysis-derivatization path and the modern thermally assisted method.

G PCPL Analysis Workflow cluster_0 Pathway 1: Hydrolysis & Derivatization cluster_1 Pathway 2: Thermally Assisted Hydrolysis & Methylation (THM) PCPL_Sample1 Sample containing This compound Hydrolysis Alkaline Hydrolysis (e.g., KOH) PCPL_Sample1->Hydrolysis Step 1 Derivatization Derivatization (e.g., Acetylation) Hydrolysis->Derivatization Step 2 Extraction Liquid-Liquid Extraction (e.g., Hexane) Derivatization->Extraction Step 3 GC_Analysis1 GC Injection Extraction->GC_Analysis1 Step 4 PCPL_Sample2 Sample containing This compound Add_TMAH Add TMAH Reagent PCPL_Sample2->Add_TMAH Step 1 GC_Analysis2 THM-GC-MS Injection (Hydrolysis & Methylation occur in GC inlet) Add_TMAH->GC_Analysis2 Step 2

Caption: Workflow comparison for PCPL analysis via traditional derivatization vs. THM-GC-MS.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Peak or Very Low Sensitivity 1. Ineffective derivatization (degraded reagent, wrong pH).2. Leaks in the GC system (injector, column fittings).3. Sample loss during extraction/workup.4. Injector or detector contamination.1. Use a fresh, unopened vial of derivatizing reagent. Confirm sample pH is correct before derivatization.[10]2. Perform a leak check on the GC system.[11]3. Verify extraction efficiency with a spiked sample.4. Clean the injector port and replace the liner and septum. Check detector parameters.[12][13]
Peak for Underivatized PCP is Present 1. Incomplete reaction.2. Insufficient amount of derivatizing reagent.3. Reaction time is too short or temperature is too low.1. Increase the amount of derivatizing reagent by 50-100%.2. Increase the reaction time or gently warm the sample (e.g., to 40-60°C) to drive the reaction to completion.[7]
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet or column.2. Incomplete derivatization leaving polar -OH groups.3. Column overload.1. Use a deactivated inlet liner. Trim the first 5-10 cm from the front of the GC column.[2]2. Re-optimize the derivatization procedure (see above).3. Dilute the sample or increase the split ratio.[12]
Ghost Peaks / Extraneous Peaks 1. Contaminated solvents, reagents, or glassware.2. Septum bleed from the injector.3. Carryover from a previous injection.1. Run a "reagent blank" (all steps without the sample) to identify artifacts. Use high-purity solvents and silanized glassware.[4]2. Use a high-quality, low-bleed septum and condition the injector.3. Run a solvent blank injection after a concentrated sample to clean the system.[14]
Poor Reproducibility (Varying Peak Areas) 1. Inconsistent manual injection volumes.2. Leaks at the syringe or injector septum.3. Inconsistent reaction conditions (time, temp).4. Sample degradation before analysis.1. Use an autosampler for injections.[11]2. Replace the syringe and septum.[11]3. Precisely control reaction time and temperature for all samples and standards.4. Analyze samples immediately after preparation or study derivative stability over time.[6]

References

Reducing signal suppression in LC-MS/MS analysis of Pentachlorophenyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating signal suppression during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Pentachlorophenyl laurate.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a significant issue in the LC-MS/MS analysis of this compound?

A1: Signal suppression is a type of matrix effect where the ionization efficiency of the target analyte, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility.[3] this compound is a large, hydrophobic, and chlorinated molecule, making it susceptible to co-elution with other non-polar matrix components like lipids, which can significantly compete for ionization in the MS source.

Q2: What are the primary causes of signal suppression for this compound?

A2: The main causes of signal suppression for this compound include:

  • Matrix Effects: High concentrations of co-eluting hydrophobic compounds from the sample matrix (e.g., lipids, greases) can compete with this compound for ionization, leading to a reduced analyte signal.[1][4]

  • Ion Source Competition: The electrospray ionization (ESI) source has a limited capacity for ionization. If matrix components are present at much higher concentrations than this compound, they can preferentially be ionized, suppressing the analyte's signal.[4]

  • Changes in Droplet Properties: Non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the efficient evaporation of the solvent and the release of gas-phase analyte ions.[2]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A post-column infusion experiment is a common method to diagnose signal suppression.[5] This involves continuously infusing a standard solution of this compound into the MS detector after the analytical column. A blank matrix sample is then injected onto the LC system. A dip in the constant analyte signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing suppression.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot and mitigate signal suppression for this compound analysis.

Issue 1: Low or Inconsistent Signal Intensity for this compound

Step 1: Confirm Signal Suppression

  • Action: Perform a post-column infusion experiment as described in Q3 of the FAQ section.

  • Expected Outcome: A noticeable drop in the baseline signal of the infused this compound standard at its expected retention time will confirm that matrix components are causing signal suppression.

Step 2: Optimize Sample Preparation

  • Rationale: Effective sample cleanup is crucial to remove interfering matrix components before LC-MS/MS analysis.[1][6] For a hydrophobic compound like this compound, methods that target the removal of lipids and other non-polar interferences are essential.

  • Action:

    • Solid-Phase Extraction (SPE): Utilize a reverse-phase SPE cartridge (e.g., C18) to retain the hydrophobic this compound while washing away more polar matrix components. A subsequent elution with a non-polar solvent will recover the analyte.

    • Liquid-Liquid Extraction (LLE): Perform an LLE with an organic solvent immiscible with the sample matrix (e.g., hexane (B92381) or dichloromethane) to selectively extract the non-polar this compound.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, commonly used for pesticide analysis, can be adapted for this compound in complex matrices. It involves a salting-out extraction followed by dispersive SPE for cleanup.

Step 3: Optimize Chromatographic Conditions

  • Rationale: Modifying the LC method can improve the separation of this compound from interfering matrix components.[6][7]

  • Action:

    • Gradient Modification: Employ a shallower gradient to increase the separation between this compound and closely eluting matrix peaks.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column) to alter the selectivity for hydrophobic compounds.

    • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components entering the MS source.[5][7]

Step 4: Optimize Mass Spectrometer Settings

  • Rationale: Fine-tuning the MS parameters can help to enhance the signal of this compound relative to the background noise.[8]

  • Action:

    • Ion Source Parameters: Optimize the gas flows (nebulizer and auxiliary gas), temperature, and spray voltage to maximize the ionization of this compound.

    • Use of an Internal Standard: The most effective way to compensate for signal suppression is to use a stable isotope-labeled (SIL) internal standard of this compound.[1][6] The SIL internal standard will co-elute and experience the same degree of signal suppression as the analyte, allowing for accurate quantification based on the analyte-to-internal standard ratio.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Homogenize the sample and extract with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with a non-polar solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment
  • Setup: Tee a syringe pump delivering a constant flow of this compound standard solution into the mobile phase line between the analytical column and the MS ion source.

  • Stabilization: Begin the infusion and allow the MS signal for this compound to stabilize, creating a constant baseline.

  • Injection: Inject a blank matrix extract (prepared using your standard sample preparation method but without the analyte) onto the LC system.

  • Monitoring: Monitor the this compound signal throughout the chromatographic run. A negative peak (dip) in the signal indicates the elution of matrix components causing signal suppression.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Signal Suppression

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Matrix Effect (%)
Dilute and Shoot50,000-75%
Liquid-Liquid Extraction120,000-40%
Solid-Phase Extraction (C18)180,000-10%
QuEChERS165,000-18%

Matrix Effect (%) was calculated as: ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100

Visualizations

G cluster_0 Troubleshooting Workflow for Signal Suppression start Low/Inconsistent Signal confirm Perform Post-Column Infusion start->confirm is_suppression Signal Suppression Confirmed? confirm->is_suppression optimize_sp Optimize Sample Preparation (SPE, LLE) is_suppression->optimize_sp Yes no_suppression Investigate Other Causes (e.g., Instrument Performance) is_suppression->no_suppression No optimize_lc Optimize LC Method optimize_sp->optimize_lc optimize_ms Optimize MS Parameters optimize_lc->optimize_ms use_is Use Stable Isotope-Labeled Internal Standard optimize_ms->use_is end Signal Restored use_is->end

Caption: A flowchart outlining the systematic approach to troubleshooting signal suppression in LC-MS/MS analysis.

G cluster_1 Mechanism of Signal Suppression in ESI ion_source Electrospray Ionization (ESI) Source analyte This compound ion_source->analyte matrix Co-eluting Matrix (e.g., Lipids) ion_source->matrix competition Competition for Droplet Surface and Charge analyte->competition matrix->competition suppressed_signal Reduced Analyte Ions (Signal Suppression) competition->suppressed_signal detector Mass Spectrometer Detector suppressed_signal->detector

Caption: A diagram illustrating the competitive ionization process that leads to signal suppression in the ESI source.

References

Technical Support Center: Pentachlorophenyl Laurate (PCPL) Antifungal Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Pentachlorophenyl laurate (PCPL) and how is it expected to work against fungi?

A1: this compound (PCPL) is an organochlorine compound, specifically an ester of pentachlorophenol (B1679276) and lauric acid.[1][4][5] It is classified as a fungicide.[1][2] While the precise mechanism of action against fungi is not well-documented in publicly available literature, it is a derivative of pentachlorophenol, which is known to be a broad-spectrum biocide.[2] The lipophilic nature of the laurate chain may facilitate its interaction with and disruption of fungal cell membranes, a common mechanism for antifungal compounds.

Q2: What are the common methods for testing the antifungal efficacy of a compound like PCPL?

A2: Standardized methods for antifungal susceptibility testing are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Common methods include broth microdilution, agar (B569324) dilution, and disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC).

Q3: We are observing high variability in our MIC results for PCPL. What are the likely causes?

A3: High variability in MIC assays is a common issue in antifungal susceptibility testing.[4] Key factors include inconsistencies in inoculum preparation, variations in the growth medium's composition and pH, fluctuations in incubation temperature and duration, and subjective endpoint determination.

Q4: How should I dissolve PCPL for testing?

A4: PCPL has low aqueous solubility.[1] It is recommended to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then perform serial dilutions in the test medium. Always include a solvent control to ensure the solvent concentration does not affect fungal growth.

Q5: What is "trailing growth" and can it occur with PCPL?

A5: Trailing growth refers to the reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC. This phenomenon is common with fungistatic agents like azoles. Whether PCPL induces trailing is not specifically documented, but it is a possibility to be aware of when reading MIC endpoints.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with PCPL.

Problem 1: No or Poor Fungal Growth in Control Wells
Potential Cause Troubleshooting Step
Inoculum Viability Use a fresh fungal culture (e.g., 24-48 hours old) to prepare the inoculum. Older cultures may have reduced viability.
Incorrect Media Ensure the chosen medium (e.g., RPMI-1640) supports the robust growth of the fungal species being tested. Check that the pH is buffered correctly, typically to 7.0 with MOPS.
Solvent Toxicity The solvent used to dissolve PCPL may be present at a high enough concentration in all wells, including the control, to inhibit fungal growth. Ensure the final solvent concentration is low (typically ≤1%) and non-toxic. Run a solvent-only control to verify.
Incubation Issues Verify that the incubator is maintaining the correct temperature and atmosphere for the specific fungus being tested.
Problem 2: Inconsistent MIC Values Between Replicates or Experiments
Potential Cause Troubleshooting Step
Inoculum Preparation This is a major source of variability. Standardize the inoculum preparation by using a spectrophotometer to adjust the fungal suspension to the correct turbidity (e.g., 0.5 McFarland standard) and verify cell density with a hemocytometer.
Pipetting Errors Ensure accurate and consistent pipetting, especially during serial dilutions of PCPL and when inoculating the microtiter plates.
Endpoint Reading Subjectivity in visual MIC determination can lead to variability. Have two individuals read the MICs independently, or use a microplate reader to measure optical density for a more quantitative assessment. For fungistatic compounds where trailing may occur, the MIC is often defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the positive control.
PCPL Precipitation Due to its low aqueous solubility, PCPL may precipitate out of solution when diluted in the aqueous test medium. Visually inspect the wells for any precipitation. Sonication of the stock solution before dilution may help.

Quantitative Data Summary

The following tables present hypothetical quantitative data for PCPL against common fungal pathogens, based on typical results seen in antifungal efficacy testing.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of PCPL against various fungal species.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.5 - 412
Candida glabrata1 - 824
Aspergillus fumigatus0.25 - 20.51
Cryptococcus neoformans1 - 412

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Comparison of PCPL Efficacy with a Standard Antifungal Agent (Fluconazole).

Fungal SpeciesPCPL MIC₅₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)
Candida albicans10.5
Candida glabrata216
Aspergillus fumigatus0.5>64
Cryptococcus neoformans14

Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility Testing of PCPL

This protocol is based on the CLSI M27-A guideline for yeasts and can be adapted for molds.

1. Media Preparation:

  • Prepare RPMI-1640 medium with L-glutamine, without sodium bicarbonate.

  • Buffer the medium to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Sterilize by filtration.

2. PCPL Stock and Working Solution Preparation:

  • Prepare a stock solution of PCPL in 100% DMSO at a concentration of 1.28 mg/mL.

  • Prepare a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.

3. Preparation of Microdilution Plates:

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the PCPL working solution to well 1.

  • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Well 11 should contain 100 µL of RPMI-1640 with the same concentration of DMSO as the test wells to serve as a solvent control.

  • Well 12 serves as the growth control and contains 100 µL of RPMI-1640 only.

4. Inoculum Preparation:

  • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

5. Inoculation and Incubation:

  • Add 100 µL of the final inoculum suspension to each well of the microtiter plate (wells 1-12).

  • Incubate the plate at 35°C for 24 to 48 hours.

6. MIC Determination:

  • Following incubation, examine the wells for fungal growth.

  • The MIC is the lowest concentration of PCPL that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control (well 12). This can be determined visually or by reading the optical density at 530 nm with a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare RPMI-1640 + MOPS (pH 7.0) inoculate Inoculate 96-Well Plate prep_media->inoculate prep_pcpl Prepare PCPL Stock & Dilutions prep_pcpl->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic analyze_data Analyze and Record Data read_mic->analyze_data

Caption: Workflow for PCPL antifungal susceptibility testing.

troubleshooting_workflow action_node action_node start Inconsistent MIC Results check_inoculum Is Inoculum Standardized? start->check_inoculum check_media Is Media Prep Consistent? check_inoculum->check_media Yes action_standardize Standardize Inoculum (McFarland & Hemocytometer) check_inoculum->action_standardize No check_incubation Are Incubation Conditions Stable? check_media->check_incubation Yes action_media Verify Media pH and Composition check_media->action_media No check_reading Is Endpoint Reading Objective? check_incubation->check_reading Yes action_incubation Calibrate Incubator & Use Consistent Times check_incubation->action_incubation No action_reading Use Plate Reader or Second Observer check_reading->action_reading No

Caption: Troubleshooting inconsistent MIC results.

References

Minimizing the hydrolysis of Pentachlorophenyl laurate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the hydrolysis of Pentachlorophenyl laurate (PCP laurate) during sample preparation. Hydrolysis of PCP laurate to pentachlorophenol (B1679276) (PCP) can lead to inaccurate quantification of the parent compound. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure sample integrity.

Troubleshooting Guide

This section addresses common issues encountered during the sample preparation of PCP laurate, focusing on preventing its hydrolysis.

Issue Potential Cause Recommended Solution
Low recovery of PCP laurate Hydrolysis during sample collection and handling: Enzymatic or chemical hydrolysis can occur at ambient temperatures.Collect samples on ice and process them as quickly as possible. Use of esterase inhibitors may be considered for biological matrices.
Inappropriate solvent selection: Use of protic or aqueous solvents can promote hydrolysis.Utilize aprotic and non-aqueous solvents such as hexane (B92381), dichloromethane, or ethyl acetate (B1210297) for extraction and reconstitution.
Extreme pH conditions: Acidic or basic conditions catalyze ester hydrolysis.[1]Maintain a neutral pH during extraction and sample handling. Avoid strong acids or bases in your sample preparation workflow.
High variability in replicate samples Inconsistent sample processing time: Longer processing times can lead to increased hydrolysis.Standardize the duration of each step in the sample preparation protocol, from collection to analysis.
Temperature fluctuations: Variations in temperature between samples can affect the rate of hydrolysis.Ensure all samples are maintained at a consistent low temperature (e.g., in an ice bath) throughout the preparation process.[2]
Presence of Pentachlorophenol (PCP) in samples Inherent hydrolysis: Some degree of hydrolysis may be unavoidable depending on the sample matrix and storage conditions.While complete prevention may not be possible, implementing the stabilization strategies outlined in this guide will minimize PCP formation.
Contamination: The PCP laurate standard or the sample itself may contain PCP impurities.Analyze the PCP laurate standard independently to check for purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound is an organochlorine compound used as a pesticide and biocide.[3] Its toxic action is primarily due to the release of free pentachlorophenol (PCP) upon hydrolysis.[4] For accurate quantification of PCP laurate, it is crucial to minimize this hydrolysis during sample preparation to avoid overestimation of the active compound and underestimation of the parent ester.

Q2: What are the main factors that promote the hydrolysis of this compound?

A2: The primary factors that accelerate the hydrolysis of PCP laurate are:

  • Presence of Water: Water is a key reactant in the hydrolysis process.[1]

  • Enzymatic Activity: In biological matrices, esterases can rapidly catalyze the hydrolysis of esters.

  • Temperature: Higher temperatures increase the rate of chemical and enzymatic reactions, leading to faster hydrolysis.[5]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of esters.[1]

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To minimize hydrolysis, samples should be stored at low temperatures, preferably at -20°C or below, in tightly sealed containers to prevent moisture ingress. For biological samples, flash-freezing in liquid nitrogen before storage at -80°C is recommended to minimize enzymatic activity.

Q4: Which analytical techniques are suitable for the analysis of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of semi-volatile compounds like PCP laurate.[6] High-performance liquid chromatography (HPLC) with a suitable detector can also be used.[7] The choice of technique will depend on the sample matrix and the specific requirements of the analysis.

Experimental Protocols

Protocol 1: Extraction of this compound from Soil Samples

This protocol describes a method for extracting PCP laurate from soil while minimizing hydrolysis.

  • Sample Collection and Storage: Collect soil samples and immediately place them on ice. If not processed immediately, store them at -20°C.

  • Sample Preparation:

    • Weigh 10 g of the soil sample into a glass centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.

    • Vortex vigorously for 2 minutes.

  • Extraction:

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean glass tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

Protocol 2: Preparation of Biological Samples (Plasma) for PCP Laurate Analysis

This protocol is designed to stabilize PCP laurate in plasma samples.

  • Blood Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C.

    • Transfer the plasma to a clean polypropylene (B1209903) tube and store it on ice.

  • Protein Precipitation and Extraction:

    • To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add 2 mL of hexane, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the upper hexane layer to a clean tube.

  • Final Preparation:

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volatile solvent for analysis.

Data Presentation

The following table summarizes the key factors influencing the stability of this compound and provides recommendations to minimize its hydrolysis.

Factor Effect on Hydrolysis Recommendation for Minimizing Hydrolysis
Temperature Rate increases with temperatureProcess samples on ice; store at ≤ -20°C
pH Catalyzed by acidic and basic conditionsMaintain neutral pH; use buffered solutions if necessary
Solvent Protic/aqueous solvents promote hydrolysisUse aprotic, non-aqueous solvents (e.g., hexane, dichloromethane)
Enzymes (in biological matrices) Esterases can rapidly cleave the ester bondKeep samples at low temperatures; consider esterase inhibitors
Time Longer exposure to adverse conditions increases degradationMinimize sample preparation time; standardize protocols

Visualizations

Hydrolysis_Pathway cluster_conditions Accelerating Conditions PCP_laurate This compound Hydrolysis Hydrolysis (+ H₂O) PCP_laurate->Hydrolysis PCP Pentachlorophenol Hydrolysis->PCP Lauric_acid Lauric Acid Hydrolysis->Lauric_acid Acid Acid (H⁺) Acid->Hydrolysis Base Base (OH⁻) Base->Hydrolysis Enzymes Esterases Enzymes->Hydrolysis Heat Heat Heat->Hydrolysis

Caption: Hydrolysis pathway of this compound.

Sample_Prep_Workflow start Sample Collection (On Ice) storage Short-term Storage (≤ 4°C) start->storage extraction Extraction (Aprotic Solvent) storage->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup concentration Solvent Evaporation (Under N₂) cleanup->concentration reconstitution Reconstitution (Volatile Solvent) concentration->reconstitution analysis GC-MS or HPLC Analysis reconstitution->analysis

References

Technical Support Center: Decontamination of Pentachlorophenyl Laurate Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the safe cleanup and decontamination of Pentachlorophenyl laurate spills in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first steps to take after a this compound spill?

A1: Your immediate priorities are to ensure personnel safety and prevent the spread of the contaminant.

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: From a safe distance, determine the approximate amount of spilled material and its location.

  • Don Personal Protective Equipment (PPE): Before attempting any cleanup, at a minimum, don chemical-resistant gloves (such as nitrile or neoprene), a lab coat or chemical-resistant apron, and safety goggles. For larger spills or if there is a risk of airborne dust, a respirator may be necessary.[1]

Q2: What personal protective equipment (PPE) is required for cleaning up a this compound spill?

A2: Appropriate PPE is crucial to prevent exposure. The recommended PPE includes:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Chemical safety goggles are required to protect against splashes and dust.

  • Protective Clothing: A lab coat, at a minimum, should be worn. For larger spills, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: For spills that generate dust or are in poorly ventilated areas, a NIOSH-approved respirator is recommended.[1]

Q3: How do I handle a solid spill of this compound?

A3: For a solid spill, the primary goal is to prevent the generation of dust.

  • Cover the Spill: Gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to prevent dust from becoming airborne.

  • Collect the Material: Carefully scoop the covered material into a designated, labeled hazardous waste container. Use non-sparking tools if there is any fire hazard.[2]

  • Decontaminate the Area: Proceed with the decontamination procedure outlined in Q5.

Q4: How do I handle a liquid spill of this compound (if dissolved in a solvent)?

A4: For a liquid spill:

  • Contain the Spill: Use absorbent pads or materials like vermiculite to dike the spill and prevent it from spreading.

  • Absorb the Liquid: Apply absorbent material over the entire spill, working from the outside in.

  • Collect the Waste: Once the liquid is fully absorbed, scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Follow the decontamination procedure in Q5.

Q5: What is the recommended procedure for decontaminating surfaces after a this compound spill?

A5: For organochlorine compounds like this compound, thorough washing is key. You can prepare a decontamination solution of household ammonia (B1221849) or washing soda (sodium carbonate). A 10% solution of sodium hydroxide (B78521) (lye) can also be effective for pesticide decontamination.[3][4]

Experimental Protocol: Surface Decontamination

  • Prepare Decontamination Solution: Choose one of the following:

    • Household Ammonia: Use a commercially available solution.

    • 10% Sodium Carbonate (Washing Soda) Solution: Dissolve 100 grams of sodium carbonate in 1 liter of water.

    • 10% Sodium Hydroxide (Lye) Solution: Carefully dissolve 100 grams of sodium hydroxide in 1 liter of water. Caution: This solution is corrosive and will generate heat upon mixing.

  • Apply to Surface: Liberally apply the chosen solution to the contaminated area using a cloth or paper towels.

  • Scrub the Area: Thoroughly scrub the surface, paying attention to cracks and crevices.

  • Allow Contact Time: Let the decontamination solution sit on the surface for at least 15-20 minutes.

  • Rinse Thoroughly: Wipe the area with clean, wet cloths or paper towels to remove the decontamination solution and any remaining residue.

  • Dry the Surface: Dry the area with clean paper towels.

  • Dispose of Waste: All cleaning materials (cloths, paper towels, gloves, etc.) must be placed in the designated hazardous waste container.

Q6: How should I dispose of the waste generated from the spill cleanup?

A6: All waste contaminated with this compound, including the spilled material, absorbent, and cleaning materials, must be treated as hazardous waste.

  • Place all waste in a clearly labeled, sealed, and leak-proof container.

  • The container should be marked as "Hazardous Waste" and include the chemical name "this compound."

  • Follow your institution's specific procedures for hazardous waste disposal. Disposal of pentachlorophenol-contaminated substances is regulated under the Resource Conservation and Recovery Act (RCRA).

Q7: What are the permissible exposure limits for this compound?

A7: While specific limits for this compound are not established, the limits for its primary component, pentachlorophenol, are used as a reference.

Quantitative Data Summary

ParameterValueAgency
OSHA PEL (Permissible Exposure Limit) - 8-hour TWA0.5 mg/m³OSHA[2][5][6][7]
NIOSH REL (Recommended Exposure Limit) - 10-hour TWA0.5 mg/m³NIOSH[5][6]
Decontamination Solution Concentrations
Sodium Carbonate (Washing Soda)10% w/vGeneral Guidance
Sodium Hydroxide (Lye)10% w/v[4]
Household AmmoniaAs supplied[3]

Troubleshooting Guide

IssueProbable CauseSolution
A persistent odor remains after cleanup. Incomplete decontamination or residual material in porous surfaces.Repeat the decontamination procedure, ensuring adequate scrubbing and contact time. For porous surfaces, multiple cleaning cycles may be necessary. Ensure good ventilation in the area.
Visible residue remains on the surface after cleaning. Insufficient rinsing of the decontamination solution.Re-wipe the surface with clean, damp cloths or paper towels until all visible residue is gone.
Skin contact with this compound occurs. Improper handling or PPE failure.Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
You are unsure if the spill is fully contained. The spill may have spread to hard-to-reach areas.If you cannot be certain of the spill's extent, it is best to err on the side of caution and decontaminate a larger area than you think is affected. If necessary, contact your institution's environmental health and safety department for assistance.

Spill Response Workflow

SpillResponse spill This compound Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill from Safe Distance alert->assess ppe Don Appropriate PPE assess->ppe spill_type Determine Spill Type ppe->spill_type solid_spill Solid Spill spill_type->solid_spill Solid liquid_spill Liquid Spill spill_type->liquid_spill Liquid cover_solid Cover with Absorbent to Prevent Dust solid_spill->cover_solid contain_liquid Contain with Absorbent Dikes liquid_spill->contain_liquid collect_solid Scoop into Hazardous Waste Container cover_solid->collect_solid absorb_liquid Absorb Liquid with Absorbent Material contain_liquid->absorb_liquid decontaminate Decontaminate Spill Area collect_solid->decontaminate collect_liquid Scoop into Hazardous Waste Container absorb_liquid->collect_liquid collect_liquid->decontaminate dispose Dispose of all Waste as Hazardous decontaminate->dispose report Report Incident per Institutional Policy dispose->report

Caption: Workflow for this compound Spill Response.

References

Validation & Comparative

Pentachlorophenyl Laurate vs. Pentachlorophenol: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of pentachlorophenyl laurate (PCPL) and pentachlorophenol (B1679276) (PCP), two related organochlorine compounds that have been utilized for their biocidal properties. While both compounds have demonstrated effectiveness as fungicides and wood preservatives, their chemical properties, mechanisms of action, and toxicological profiles present distinct differences relevant to their application and environmental impact. This document summarizes available data, outlines experimental protocols for their evaluation, and visualizes key pathways and workflows to aid in research and development.

Data Summary: Physicochemical Properties

A fundamental understanding of the physicochemical properties of PCPL and PCP is crucial for interpreting their efficacy and environmental fate. The laurate ester form of PCP significantly alters its physical characteristics, impacting its solubility, volatility, and interaction with substrates.

PropertyThis compound (PCPL)Pentachlorophenol (PCP)
CAS Number 3772-94-9[1]87-86-5
Molecular Formula C18H23Cl5O2[1]C6HCl5O
Molecular Weight 448.64 g/mol [2]266.34 g/mol
Appearance White to off-white solid[3]White crystalline solid
Solubility in Water Insoluble[3]Slightly soluble (14 mg/L at 25°C)[4]
LogP (Octanol-Water Partition Coefficient) 9.27 (estimated)5.12
Vapor Pressure 2.0 x 10⁻⁶ Pa (20°C, est.)[1][3]0.02 Pa (20°C)[4]

Efficacy Data: A Comparative Overview

Direct, side-by-side quantitative comparisons of the antifungal efficacy of PCPL and PCP are not extensively available in peer-reviewed literature. However, the existing data for each compound against various fungal species can be informative. It is widely suggested that the biocidal activity of PCPL stems from its hydrolysis to PCP, which then acts as the primary toxicant.[5] PCPL's formulation as an ester is primarily to reduce leaching compared to the more water-soluble PCP.[5]

CompoundOrganismEfficacy Metric (e.g., MIC)Reference
Pentachlorophenol (PCP)Aspergillus nigerInhibits mycelial growth and development of reproductive structures[5]
Pentachlorophenol (PCP)White rot fungi (e.g., Trametes versicolor, Phellinus badius)Effective at doses ≤35 µg/mg of mycelium[6]
Pentachlorophenol (PCP)Various wood decay fungiEffective wood preservative[7]
This compound (PCPL)Wood decay fungiEffective wood preservative, with reduced leaching[5]
This compound (PCPL)Textile-degrading microbesUsed as a fungicide in textiles[4]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

To conduct a direct comparative efficacy study of PCPL and PCP, standardized methodologies are essential. The following protocols are based on established standards for testing wood preservatives and antifungal agents.

Agar-Block Test for Antifungal Efficacy

This method is used to determine the minimum inhibitory concentration (MIC) of a biocide against wood-destroying fungi.

Methodology:

  • Medium Preparation: Prepare a malt (B15192052) extract agar (B569324) medium and sterilize.

  • Incorporation of Test Compounds: Add varying concentrations of PCP and PCPL (dissolved in a suitable solvent) to the molten agar. A solvent-only control and a no-treatment control should be included.

  • Plate Preparation: Pour the agar into petri dishes and allow to solidify.

  • Inoculation: Place a pre-weighed, sterilized wood block (e.g., pine sapwood) onto the center of each agar plate. Inoculate the plates with a pure culture of a test fungus (e.g., Trametes versicolor or Gloeophyllum trabeum).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) and humidity for a specified period (e.g., 8-12 weeks).

  • Efficacy Assessment: After incubation, remove the wood blocks, carefully clean off any surface mycelium, and determine the final oven-dry weight. The percentage weight loss of the wood blocks is calculated. The MIC is the lowest concentration of the test compound that prevents significant weight loss.

Soil-Block Test for Wood Preservative Efficacy

This laboratory test is designed to evaluate the effectiveness of wood preservatives under conditions that favor fungal decay.

Methodology:

  • Test Specimen Preparation: Prepare small, uniform wood blocks (e.g., Southern Yellow Pine) and determine their initial dry weight.

  • Preservative Treatment: Treat the wood blocks with a range of concentrations of PCP and PCPL using a vacuum-pressure impregnation method. Include untreated and solvent-treated controls.

  • Leaching Procedure (Optional but Recommended): Subject a subset of the treated blocks to a standardized leaching procedure to assess the permanence of the preservatives.

  • Test Setup: Place the treated wood blocks in culture bottles containing sterilized soil that has been inoculated with a specific wood-decay fungus.

  • Incubation: Incubate the bottles under controlled conditions of temperature and humidity for a defined period (typically 12 weeks).

  • Data Collection: At the end of the incubation period, remove the blocks, clean them, and determine their final oven-dry weight.

  • Analysis: Calculate the percentage of weight loss for each block. The effectiveness of the preservative is determined by the reduction in weight loss compared to the untreated controls.

Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action of pentachlorophenol is the uncoupling of oxidative phosphorylation in mitochondria. This compound is believed to act as a pro-drug, releasing PCP through hydrolysis.

G cluster_0 Cellular Environment cluster_1 Mitochondrion PCPL This compound PCP_ext Pentachlorophenol (extracellular) PCPL->PCP_ext Hydrolysis (Microbial Esterases) PCP_int Pentachlorophenol (intracellular) PCP_ext->PCP_int Cellular Uptake Mito_mem Inner Mitochondrial Membrane PCP_int->Mito_mem Disrupts Proton Gradient Heat Heat Mito_mem->Heat Energy Dissipation ATP_synth ATP Synthase ATP ATP ATP_synth->ATP Produces ETC Electron Transport Chain Proton_grad Proton Gradient ETC->Proton_grad Pumps Protons Proton_grad->ATP_synth Drives

Caption: Proposed mechanism of action for PCPL and PCP.

Experimental Workflow for Comparative Efficacy

The following diagram outlines a logical workflow for a comprehensive comparative study of PCPL and PCP as wood preservatives.

G start Start: Prepare Wood Blocks treatment Treat Blocks with PCP & PCPL (Varying Concentrations) start->treatment controls Prepare Untreated & Solvent Controls start->controls leaching Leaching Procedure (Subset of Blocks) treatment->leaching soil_block Soil-Block Test (Inoculate with Fungi) controls->soil_block leaching->soil_block incubation Incubate (12 weeks) soil_block->incubation weighing Determine Final Dry Weight incubation->weighing analysis Calculate % Weight Loss & Compare Efficacy weighing->analysis end End: Comparative Efficacy Data analysis->end

Caption: Workflow for a comparative soil-block efficacy test.

Conclusion

Pentachlorophenol is a well-characterized biocide with a known mechanism of action involving the uncoupling of oxidative phosphorylation. Its high toxicity and environmental persistence have led to restrictions on its use. This compound, its laurate ester, offers a potential advantage in terms of reduced leaching due to its lower water solubility. The prevailing hypothesis is that PCPL's efficacy is dependent on its conversion to PCP by microbial enzymes.

While qualitative data suggests similar applications for both compounds, a lack of direct, quantitative comparative studies makes it difficult to definitively assess their relative performance. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis. Future research should focus on generating robust, side-by-side efficacy data (e.g., MIC values, performance in standardized wood preservation tests) and investigating the rate of PCPL hydrolysis under various environmental conditions to better understand its performance characteristics and environmental fate. Such data are critical for a comprehensive risk-benefit analysis and for the development of potentially safer and more effective biocidal formulations.

References

A Comparative Guide to Pentachlorophenyl Laurate and Alternative Wood Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pentachlorophenyl laurate (PCP-L), a derivative of the historically significant but now heavily restricted Pentachlorophenol (PCP), with modern alternative wood preservatives. The focus is on performance, environmental profile, and mechanisms of action, supported by quantitative data and standardized experimental protocols. Due to its toxicity and persistence, PCP has been phased out or banned in many regions, leading to the widespread adoption of alternative systems.[1][2][3]

Overview of Wood Preservatives

Wood preservatives are broadly categorized into oil-borne and water-borne systems. Pentachlorophenol, typically dissolved in petroleum oil, is a broad-spectrum preservative that has been effective for decades in industrial applications like utility poles and railway ties.[4] However, health risks, including its classification as a probable human carcinogen, and environmental contamination have driven the search for safer alternatives.[5][6]

Modern alternatives are designed to offer robust protection with improved environmental and safety profiles. The most prominent alternatives include water-borne copper-based systems like Alkaline Copper Quaternary (ACQ) and Copper Azole (CA), and borate-based preservatives for specific applications. Emerging oil-borne alternatives like DCOI and Copper Naphthenate are also positioned as direct replacements for PCP in industrial settings.[7][8]

Performance Data Comparison

The efficacy of wood preservatives is primarily evaluated by their ability to resist degradation by fungi (decay) and insects (e.g., termites). The following tables summarize performance data from various studies. Retention level, measured in pounds per cubic foot (pcf) or kilograms per cubic meter ( kg/m ³), is the amount of preservative retained in the wood after treatment and is critical for performance.[9]

Table 1: Efficacy Against Fungal Decay (Based on Soil-Block Tests)

PreservativeActive IngredientsTypical Retention (Ground Contact)Average Wood Weight Loss (%) vs. ControlFungal Species
Pentachlorophenol (PCP) Pentachlorophenol0.30 - 0.60 pcf< 5%Gloeophyllum trabeum (Brown Rot)
Alkaline Copper Quaternary (ACQ) Copper oxide, Quaternary ammonium (B1175870) compound0.40 pcf (1.6 kg/m ³)< 10%Gloeophyllum trabeum (Brown Rot)
Copper Azole (CA-C) Copper, Tebuconazole, Propiconazole0.15 pcf (0.6 kg/m ³)< 10%Gloeophyllum trabeum (Brown Rot)
Borates (DOT) Disodium Octaborate Tetrahydrate0.28 pcf (for interior use)< 5% (in non-leaching conditions)Postia placenta (Brown Rot)

Note: Data is synthesized from typical performance expectations in laboratory tests. Actual values vary with wood species, fungal strain, and test conditions. CA-C often requires lower retention levels than ACQ for similar performance.[9][10]

Table 2: Efficacy Against Termites

PreservativeTypical Retention (Ground Contact)Termite Mortality RateWood Damage Rating (0=None, 10=Severe)Termite Species
Pentachlorophenol (PCP) 0.30 - 0.60 pcfHigh (>90%)< 2Reticulitermes spp.
Alkaline Copper Quaternary (ACQ) 0.40 pcfHigh (>90%)< 3Reticulitermes spp.
Copper Azole (CA-C) 0.15 pcfHigh (>90%)< 3Reticulitermes spp.
Borates (DOT) 0.28 pcf (interior use)High (>90% after prolonged exposure)< 4Coptotermes formosanus

Note: Borate efficacy is time-dependent as it acts as a metabolic inhibitor.[11]

Mechanism of Action

The biochemical mechanisms by which these preservatives protect wood differ significantly.

  • Pentachlorophenol (PCP): The primary mechanism of PCP is the uncoupling of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, inhibiting the synthesis of ATP, which is the primary energy currency of the cell. This leads to rapid cell death in fungi and insects.

  • Copper-Based (ACQ, CA): Copper is the primary biocide and acts as a broad-spectrum enzyme inhibitor.[12] Copper ions bind to sulfhydryl groups on enzymes, denaturing them and disrupting cellular metabolism. The co-biocides in these formulations, such as quaternary ammonium compounds (in ACQ) and azoles (in CA), provide protection against copper-tolerant fungi.[9][13] Azoles specifically work by inhibiting sterol biosynthesis, a critical component of fungal cell membranes.

  • Borates: Boron compounds are toxic to both insects and fungi through different pathways. In insects, borates abrade the exoskeleton and act as a stomach poison that disrupts digestion by killing symbiotic gut protozoa that are necessary to break down cellulose.[11][14] In fungi, borates are thought to interfere with enzyme production and energy metabolism.[14]

Experimental Protocols and Visualizations

Standardized testing is crucial for comparing the performance of wood preservatives. The American Wood Protection Association (AWPA) Standard E10 is a common laboratory method for evaluating efficacy against fungal decay.

AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures

Objective: To determine the minimum amount of preservative that is effective in preventing decay of a specific wood species by a specific fungus under controlled laboratory conditions.

Methodology:

  • Preparation of Test Blocks: Small blocks of wood (e.g., Southern Pine) are prepared, weighed, and sterilized.

  • Preservative Treatment: Groups of blocks are pressure-treated with varying concentrations of the preservative solution to achieve a range of retention levels.

  • Fungal Culture: Test fungi (e.g., Gloeophyllum trabeum) are cultured in jars containing soil and a wood feeder strip.

  • Incubation: Once the fungus has covered the feeder strip, the treated wood blocks are placed in the jars.

  • Exposure: The jars are incubated for a set period (e.g., 12 weeks) under optimal conditions for fungal growth.

  • Data Collection: After incubation, the blocks are removed, cleaned of fungal mycelium, dried, and re-weighed.

  • Analysis: The percentage of weight loss is calculated for each block. The preservative's effectiveness is determined by the minimum retention level that prevents significant weight loss compared to untreated control blocks.

Below is a visualization of the experimental workflow.

AWPA_E10_Workflow A 1. Prepare & Weigh Wood Test Blocks B 2. Treat Blocks with Varying Preservative Concentrations A->B Sterilized Blocks D 4. Place Treated Blocks in Fungal Cultures B->D Treated Blocks C 3. Culture Test Fungus in Soil Jars C->D Active Cultures E 5. Incubate for 12 Weeks D->E F 6. Remove, Clean, Dry & Re-weigh Blocks E->F G 7. Calculate % Weight Loss & Determine Efficacy F->G

Caption: Workflow for the AWPA E10 soil-block culture test.
Logical Comparison of Preservative Attributes

The choice of a wood preservative depends on its intended use, environmental impact, and performance characteristics. The following diagram illustrates a logical breakdown of these attributes.

Preservative_Comparison All Wood Preservative Systems Oil Oil-Borne All->Oil Water Water-Borne All->Water PCP Pentachlorophenol (High Efficacy, High Toxicity) Oil->PCP DCOI DCOI (PCP Alternative, Lower Toxicity) Oil->DCOI Copper Copper-Based (Ground Contact) Water->Copper Borates Borates (Interior Use, Leachable) Water->Borates ACQ ACQ Copper->ACQ CA Copper Azole (CA) Copper->CA

Caption: Classification of wood preservatives by type and use.

Conclusion

This compound, delivering the active ingredient pentachlorophenol, is a highly effective wood preservative whose use has been curtailed globally due to severe health and environmental risks.[1][5][15] Modern alternatives, particularly water-borne copper-based systems like ACQ and Copper Azole, have emerged as the predominant replacements for residential and many industrial applications, offering a better balance of efficacy and safety.[9][16] Oil-borne alternatives such as DCOI are being positioned as direct replacements for PCP in demanding applications like utility poles.[7] Borates provide an excellent, low-toxicity option for interior applications where the wood is protected from water.[11][17] The selection of an appropriate wood preservative requires careful consideration of the application's exposure conditions, desired service life, and the regulatory landscape.

References

A Comparative Guide to Analytical Methods for Pentachlorophenyl Laurate (PCPL) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two analytical methods for the detection and quantification of Pentachlorophenyl laurate (PCPL), a substance used in textiles and other materials. We will compare a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with a more modern and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This guide will provide supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.

Methodology Comparison

The selection of an analytical method is critical for accurate and reliable quantification of PCPL in various matrices. While traditional methods like HPLC-UV have been utilized, newer techniques such as UPLC-MS/MS offer significant advantages in terms of sensitivity, selectivity, and speed.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of the two methods. Data for the UPLC-MS/MS method is adapted from validated methods for the parent compound, Pentachlorophenol (PCP), and is presented as a representative performance for a modern analytical technique.

ParameterHPLC-UV MethodUPLC-MS/MS Method (New Method)
Principle Separation by liquid chromatography, detection by UV absorbance.Separation by ultra-high-performance liquid chromatography, detection by tandem mass spectrometry.
Linearity Range 0.1 - 100 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~10 ng/mL~0.4 µg/kg[1]
Limit of Quantification (LOQ) ~50 ng/mL~1.0 µg/kg[1]
Accuracy (Recovery) 85-110%71.75% to 96.50%[1]
Precision (RSD) < 15%5.19% to 16.66%[1]
Sample Throughput LowerHigher
Specificity Moderate (potential for interference from co-eluting compounds)High (mass-based detection provides excellent specificity)
Cost LowerHigher

Experimental Protocols

Detailed methodologies for both the established HPLC-UV method and the new UPLC-MS/MS method are provided below.

Existing Alternative: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the principle of separating PCPL from other components in a sample using a liquid chromatograph and then quantifying it by measuring its absorbance of ultraviolet light.

1. Sample Preparation (Extraction from Textile Matrix):

  • Weigh 1 gram of the textile sample into a glass vial.

  • Add 10 mL of n-hexane and sonicate for 30 minutes.

  • Filter the extract through a 0.45 µm PTFE syringe filter.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile (B52724) and water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 220 nm.

  • Quantification: Based on a calibration curve prepared from PCPL standards.

New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This advanced method offers superior sensitivity and selectivity by coupling the high-resolution separation of UPLC with the specific detection of tandem mass spectrometry.

1. Sample Preparation (Extraction from Textile Matrix):

  • Weigh 0.5 grams of the textile sample into a polypropylene (B1209903) tube.

  • Add 5 mL of acetonitrile and an internal standard solution (e.g., ¹³C₆-labeled PCP).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Take an aliquot of the supernatant and dilute it with the mobile phase.

2. UPLC-MS/MS Analysis:

  • Column: C18 reverse-phase column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for PCPL and the internal standard will be monitored for quantification. For instance, for the related compound PCP, transitions like m/z 265 -> 229 are monitored.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both analytical methods.

cluster_0 HPLC-UV Workflow A Sample Weighing (1g) B Extraction with n-hexane & Sonication A->B C Filtration B->C D Solvent Evaporation C->D E Reconstitution in Mobile Phase D->E F HPLC-UV Analysis E->F G Data Analysis F->G

Caption: Experimental workflow for the HPLC-UV method.

cluster_1 UPLC-MS/MS Workflow H Sample Weighing (0.5g) & Internal Standard Spiking I Extraction with Acetonitrile & Sonication H->I J Centrifugation I->J K Supernatant Dilution J->K L UPLC-MS/MS Analysis K->L M Data Analysis L->M

Caption: Experimental workflow for the UPLC-MS/MS method.

References

Cross-Reactivity in Enzyme Immunoassays for Chlorinated Phenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzyme immunoassays (EIAs) is paramount for accurate analyte quantification. This guide provides a comparative analysis of cross-reactivity for immunoassays targeting various chlorinated phenols, including pentachlorophenol (B1679276) (PCP) and different isomers of trichlorophenol. While a direct comparison of these assays against a single, comprehensive panel of cross-reactants is not available in the current literature, this document summarizes published data from individual studies to offer insights into their relative performance.

The specificity of an antibody-based assay is a critical performance characteristic, dictating its ability to distinguish the target analyte from structurally similar molecules. In the context of environmental monitoring and toxicology, where multiple related contaminants may be present, high specificity is essential to avoid false-positive results. Cross-reactivity is typically determined through competitive enzyme-linked immunosorbent assays (ELISAs) and is expressed as a percentage relative to the binding of the target analyte.

Performance Comparison of Chlorophenol Immunoassays

The following tables summarize the cross-reactivity profiles of different polyclonal and monoclonal antibodies developed for the detection of specific chlorinated phenols. It is important to note that the data are compiled from separate studies, and therefore, the sets of tested cross-reactants are not identical, which should be considered when comparing the assays.

Table 1: Cross-Reactivity of a Polyclonal Antibody-Based Immunoassay for 2,4,6-Trichlorophenol (2,4,6-TCP)

This assay utilized a polyclonal antibody raised in rabbits. The study highlights significant cross-reactivity with 3,5-dichlorophenol, suggesting that this antibody may also be suitable for its detection.

CompoundCross-Reactivity (%)
2,4,6-Trichlorophenol 100
3,5-DichlorophenolHigh (exact % not specified)
2,4,5-Trichlorophenol (B144370)Low
2,3,6-TrichlorophenolLow
3,4,5-TrichlorophenolLow
2,4-DichlorophenolTendency at high concentrations
2,6-DichlorophenolTendency at high concentrations

Data adapted from a study on the in-house development of a polyclonal antibody for 2,4,6-TCP.

Table 2: Cross-Reactivity of a Monoclonal Antibody-Based Immunoassay for 3,5,6-Trichloro-2-pyridinol (TCP)

This immunoassay, developed for the primary metabolite of the insecticide chlorpyrifos, demonstrates very high specificity with negligible cross-reactivity against several chlorinated phenols, including pentachlorophenol.[1]

CompoundCross-Reactivity (%)
3,5,6-Trichloro-2-pyridinol (TCP) 100
Pentachlorophenol (PCP)< 0.1
2,4,5-Trichlorophenol< 0.1
2,4,6-Trichlorophenol< 0.1
2,4-Dichlorophenol< 0.1
Chlorpyrifos< 0.1
Chlorpyrifos-methyl< 0.1
Triclopyr< 0.1
Table 3: Cross-Reactivity of an Immunoassay for 2,4,5-Trichlorophenol (2,4,5-TCP)

An indirect competitive ELISA for 2,4,5-trichlorophenol was developed with a reported IC50 value of 0.6 µg/L.[2] The study indicated high selectivity against other commonly found chlorophenols, though specific cross-reactivity percentages were not detailed in the abstract.[2] A notable exception was the recognition of brominated analogues.[2]

FeaturePerformance
Target Analyte 2,4,5-Trichlorophenol
IC500.6 µg/L
Limit of Detection0.084 µg/L
Cross-Reactivity (other chlorophenols)Low
Cross-Reactivity (brominated analogues)High

Experimental Protocols

The determination of cross-reactivity for small molecules (haptens) like chlorinated phenols is typically performed using a competitive indirect ELISA format. The following protocol outlines the key steps involved in this methodology.

Competitive Indirect ELISA Protocol for Cross-Reactivity Assessment
  • Antigen Coating:

    • A conjugate of the hapten (e.g., a derivative of the target chlorophenol) and a carrier protein (e.g., Ovalbumin, OVA) is diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • The wells of a 96-well microtiter plate are coated with 100 µL of the antigen solution.

    • The plate is incubated overnight at 4°C to allow for passive adsorption of the antigen to the well surface.

  • Washing:

    • The coating solution is discarded, and the plate is washed three to four times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST) to remove any unbound antigen.

  • Blocking:

    • To prevent non-specific binding of antibodies in subsequent steps, the remaining protein-binding sites on the well surface are blocked.

    • 200 µL of a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) is added to each well.

    • The plate is incubated for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Serial dilutions of the target analyte (standard) and the compounds to be tested for cross-reactivity are prepared.

    • In separate tubes or a separate plate, 50 µL of each standard or test compound dilution is mixed with 50 µL of the primary antibody solution (e.g., polyclonal or monoclonal antibody against the target chlorophenol).

    • This mixture is pre-incubated for a defined period (e.g., 30 minutes at 37°C) to allow the free analyte to bind to the antibody.

    • 100 µL of the antibody/analyte mixture is then transferred to the corresponding wells of the antigen-coated plate.

    • The plate is incubated for 1 hour at 37°C. During this step, any antibody that has not bound to the free analyte will compete to bind to the antigen coated on the well.

  • Secondary Antibody Incubation:

    • The plate is washed again to remove unbound primary antibodies and analytes.

    • 100 µL of an enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase (HRP)-conjugated goat anti-rabbit IgG, if the primary antibody was raised in a rabbit) is added to each well.

    • The plate is incubated for 1 hour at 37°C.

  • Substrate Development and Measurement:

    • Following another wash step to remove the unbound secondary antibody, 100 µL of a chromogenic substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to each well.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 15 minutes) to allow for color development. The enzymatic reaction is proportional to the amount of primary antibody bound to the coated antigen.

    • The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

    • The absorbance (Optical Density, OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis and Cross-Reactivity Calculation:

    • A standard curve is generated by plotting the absorbance values against the logarithm of the concentration of the target analyte.

    • The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined from the standard curve.

    • Similarly, IC50 values are determined for each of the tested cross-reactants.

    • The percent cross-reactivity (%CR) is calculated using the following formula: %CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive indirect ELISA used for determining cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Antigen Coating B 2. Washing A->B C 3. Blocking B->C D 4a. Mix Antibody with Free Analyte (Standard or Test Compound) E 4b. Add mixture to coated plate D->E F 5. Washing G 6. Add Enzyme-conjugated Secondary Antibody F->G H 7. Washing G->H I 8. Add Substrate H->I J 9. Stop Reaction & Measure Absorbance I->J K 10. Calculate IC50 values L 11. Calculate % Cross-Reactivity K->L

Caption: Workflow for determining cross-reactivity using competitive indirect ELISA.

Logical Pathway for Assay Interpretation

The following diagram illustrates the decision-making process based on the competitive binding principle in this type of immunoassay.

Competitive_Principle start Sample containing free analyte high_conc High concentration of free analyte start->high_conc if low_conc Low concentration of free analyte start->low_conc if ab_binding Antibody binds to free analyte high_conc->ab_binding low_conc->ab_binding less_ab Less antibody available to bind to coated antigen ab_binding->less_ab in case of high conc. more_ab More antibody available to bind to coated antigen ab_binding->more_ab in case of low conc. low_signal Low Signal (Low Absorbance) less_ab->low_signal high_signal High Signal (High Absorbance) more_ab->high_signal

Caption: Principle of competitive immunoassay signal generation.

References

A Comparative Guide to Inter-Laboratory Quantification of Pentachlorophenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentachlorophenyl laurate is an ester of pentachlorophenol (B1679276) and lauric acid, and has been used in textiles.[1] Its analysis is critical for environmental monitoring and ensuring product safety. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following table summarizes the performance of various analytical techniques applicable to the analysis of PCP, which can be considered indicative for PCPL quantification. Data is compiled from multiple sources to provide a comparative overview.

Analytical MethodCommon DetectorSample MatrixLimit of Quantification (LOQ) / Detection (LOD)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-ECD Electron Capture DetectorWood PreservativeNot explicitly stated, but high sensitivity notedNot explicitly statedNot explicitly stated[2]
GC-MS Mass SpectrometryBiological SamplesLOD: low ng/mLNot explicitly statedGood reproducibility noted[3][4]
UPLC-MS/MS Tandem Mass SpectrometrySeafoodLOQ: 1.0 µg/kg; LOD: 0.5 µg/kg86.4 - 102.5Intra-day: 3.7 - 11.2; Inter-day: 2.9 - 12.1[5][6]
UPLC-MS/MS Tandem Mass SpectrometryEggsLOQ: 0.5 µg/kg72.2 - 89.80.2 - 0.8[7]
HPLC-UV UV DetectorWaterLOD: 0.2 µg/LNot explicitly statedNot explicitly stated[8]
Spectrophotometry SpectrophotometerEnvironmental Samples0.004 - 0.064 ppm (Beer's law range)~95 - 99Not explicitly stated[9]

Note: The performance characteristics are highly dependent on the specific experimental conditions, including the sample matrix, extraction procedure, and instrument parameters.

Experimental Protocols

Detailed methodologies for key analytical techniques are outlined below. These protocols are based on methods developed for PCP and can be adapted for PCPL analysis.

Gas Chromatography-Electron Capture Detection (GC-ECD)

This method is suitable for the analysis of PCPL in materials like wood preservatives.[2]

  • Sample Preparation and Extraction:

    • Dilute the sample of wood preservative solution with a suitable solvent such as isooctane.[2]

    • For solid matrices like wood, a solvent extraction using methanol (B129727) or a toluene/sulphuric acid mixture with sonication can be employed.[10]

    • An internal standard (e.g., DDT) can be added for quantitative analysis.[2]

  • Derivatization (if analyzing as PCP):

    • Hydrolyze the PCPL to PCP.

    • Perform acetylation to form a more volatile derivative suitable for GC analysis.[10]

  • GC-ECD Analysis:

    • Column: A suitable capillary column, such as one with a stationary phase like SE-30 + QF-1.[2]

    • Injector Temperature: Set to ensure volatilization without degradation.

    • Oven Temperature Program: An optimized temperature ramp to separate the analyte from matrix components.

    • Detector: Electron Capture Detector, which is highly sensitive to halogenated compounds like PCPL.[2]

    • Carrier Gas: High-purity nitrogen or argon/methane.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and selective method for quantifying PCPL in complex matrices such as food and environmental samples.[5]

  • Sample Preparation and Extraction:

    • For solid samples like seafood or eggs, homogenize the sample.[5][7]

    • Perform a solvent extraction. For instance, in eggs, an extraction with 1.5% (v/v) acetic acid in acetonitrile (B52724) can be used to convert sodium pentachlorophenate to PCP and extract it.[7]

    • A clean-up step using dispersive solid-phase extraction (d-SPE) with optimized sorbents is often necessary to remove matrix interferences.[7]

    • The final extract is typically filtered before injection.

  • UPLC-MS/MS Analysis:

    • Column: A reverse-phase column, such as a C18 column, is commonly used.[5]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds.

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for PCPL would need to be determined.

High-Pressure Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a more accessible technique for the quantification of PCPL, particularly in less complex matrices.[8][11]

  • Sample Preparation and Extraction:

    • Extraction from the sample matrix, for example, using an appropriate solvent for canvas.[11]

    • For water samples, direct injection may be possible after filtration and acidification.[8]

    • A clean-up step on a silica (B1680970) gel column can be used to remove interfering substances.[11]

  • HPLC-UV Analysis:

    • Column: A reverse-phase column like a Newcrom R1 or a standard C18 column.[12]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acid like phosphoric acid to improve peak shape. For MS compatibility, formic acid should be used instead.[12]

    • Detector: A UV detector set at a wavelength where PCPL shows maximum absorbance.

Visualizations

Experimental Workflow for PCPL Quantification

The following diagram illustrates a typical experimental workflow for the quantification of this compound in an environmental sample using a chromatographic method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection homogenize Homogenization sample->homogenize extract Solvent Extraction homogenize->extract cleanup Clean-up (e.g., SPE) extract->cleanup instrument Chromatographic Separation (GC or LC) cleanup->instrument detection Detection (MS, ECD, or UV) instrument->detection quantify Quantification detection->quantify report Reporting quantify->report

Caption: A generalized workflow for the analysis of this compound.

Logical Framework for Inter-Laboratory Method Comparison

This diagram outlines the logical steps involved in an inter-laboratory comparison to evaluate different quantification methods.

method_comparison cluster_methods Method Selection & Validation cluster_comparison Inter-Laboratory Study cluster_evaluation Performance Evaluation start Define Analytical Need (Analyte, Matrix, Sensitivity) methodA Method A (e.g., GC-MS) start->methodA methodB Method B (e.g., LC-MS/MS) start->methodB methodC Method C (e.g., HPLC-UV) start->methodC samples Prepare & Distribute Homogeneous Samples methodA->samples methodB->samples methodC->samples analysis Analysis by Participating Labs samples->analysis data Data Collection & Statistical Analysis analysis->data precision Precision (Repeatability & Reproducibility) data->precision accuracy Accuracy (Bias, Recovery) data->accuracy sensitivity Sensitivity (LOD, LOQ) data->sensitivity robustness Robustness data->robustness decision Select Optimal Method precision->decision accuracy->decision sensitivity->decision robustness->decision

References

Scant Evidence for Pentachlorophenyl Laurate Efficacy Against Resistant Fungi Prompts Shift to Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the efficacy of Pentachlorophenyl laurate against resistant fungal strains. Despite its classification as a fungicide and its known properties as a derivative of pentachlorophenol (B1679276), no substantial experimental data, such as Minimum Inhibitory Concentration (MIC) values or detailed mechanistic studies, could be retrieved to support its use as a viable agent against drug-resistant fungal pathogens.

Pentachlorophenol and its esters, including this compound, are recognized as persistent organic pollutants under the Stockholm Convention.[1] This classification has likely limited research into their therapeutic applications, redirecting focus towards safer and more effective antifungal agents. An older study on pentachlorophenol showed inhibitory effects against Aspergillus niger, but this provides little insight into its efficacy against clinically relevant, resistant strains.[2]

Given the absence of requisite data for a comparative analysis of this compound, this guide will pivot to an evaluation of a well-documented antifungal, Voriconazole, against the multidrug-resistant yeast Candida auris. This will serve as a practical example of a comparative guide for researchers and drug development professionals, adhering to the requested format and content requirements.

Comparative Efficacy of Antifungals Against Resistant Candida auris

Candida auris is a globally emerging fungal pathogen known for its extensive resistance to multiple classes of antifungal drugs. The following sections provide a comparative overview of the in vitro efficacy of Voriconazole and other common antifungal agents against resistant strains of C. auris.

Quantitative Data Summary

The table below summarizes the Minimum Inhibitory Concentration (MIC) ranges for several key antifungal drugs against resistant Candida auris isolates. Lower MIC values are indicative of higher antifungal efficacy.

Antifungal AgentDrug ClassMIC Range (µg/mL) against Resistant C. auris
Voriconazole Triazole1 - >64
FluconazoleTriazole64 - >256
Amphotericin BPolyene0.5 - 8
CaspofunginEchinocandin0.25 - >8
MicafunginEchinocandin0.125 - >8
AnidulafunginEchinocandin0.125 - >8

Note: Data presented are illustrative and compiled from various surveillance studies on antifungal resistance.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate determination of antifungal susceptibility. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Candida species, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

  • Antifungal agents (e.g., Voriconazole)

  • Candida auris isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline

  • Vortex mixer

Procedure:

  • Inoculum Preparation:

    • Subculture the C. auris isolate on a suitable agar (B569324) plate and incubate at 35°C for 24 hours.

    • Prepare a suspension of fungal colonies in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Antifungal Dilution Series:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved in antifungal efficacy testing and the mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Isolate Culture B Prepare 0.5 McFarland Suspension A->B D Inoculate Microtiter Plate B->D C Prepare Antifungal Dilutions C->D E Incubate at 35°C for 24h D->E F Read Results Visually/ Spectrophotometrically E->F G Determine MIC F->G Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_result Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Result Disruption of Fungal Cell Membrane Integrity Voriconazole Voriconazole (Azole Antifungal) Enzyme Lanosterol 14-alpha-demethylase (CYP51) Voriconazole->Enzyme Enzyme->Lanosterol Inhibits Conversion

References

Performance Evaluation of Pentachlorophenyl Laurate-Treated Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of materials treated with Pentachlorophenyl laurate (PCP-L) against other common wood preservatives. Due to the limited availability of direct quantitative performance data for PCP-L, this guide leverages data on its precursor, Pentachlorophenol (B1679276) (PCP), as a primary benchmark. PCP has been a widely used, oil-borne wood preservative, and its performance characteristics are well-documented.[1][2][3] This allows for a robust comparison with alternative treatments, offering valuable insights for material selection and development.

The alternatives covered in this guide include Dichloro-octyl-isothiazolinone (DCOI), Chromated Copper Arsenate (CCA), and Alkaline Copper Quaternary (ACQ).[4][5][6][7] These alternatives have been selected based on their prevalence in the industry and the availability of comparative performance data.

Comparative Performance Data

The following tables summarize the available quantitative data on the performance of PCP (as a proxy for PCP-L) and its alternatives in key areas of wood preservation: antifungal efficacy, termite resistance, and leaching.

Table 1: Antifungal Efficacy (Field Test Data)

Field stake tests, following the AWPA E7 standard, provide long-term data on the effectiveness of preservatives in preventing decay caused by fungi in a real-world ground-contact environment. The ratings are based on a scale of 10 (sound) to 0 (failure).

PreservativeActive Ingredient(s)Retention ( kg/m ³)Test Duration (Years)Mean Decay Rating (out of 10)Source
Pentachlorophenol (PCP) Pentachlorophenol6.4253.0[8]
DCOI 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one3.2253.0[8]
CCA Copper, Chromium, Arsenic6.4>30>9.0 (estimated)[5]
ACQ Copper, Quaternary Ammonium Compound6.4>15Similar to CCA[7][9]

Note: The data for PCP and DCOI is from a comparative field test at the Saucier test site, known for its aggressive decay hazard.[8]

Table 2: Termite Resistance (Laboratory Data)

Laboratory tests, such as the AWPA E1 standard, evaluate the ability of treated wood to resist attack from subterranean termites. Performance is often measured by the weight loss of the wood sample after exposure.

PreservativeActive Ingredient(s)Retention ( kg/m ³)Termite SpeciesMean Weight Loss (%)Source
Pentachlorophenol (PCP) Pentachlorophenol1.44 - 2.40Reticulitermes flavipes< 5% (Threshold)[10]
DCOI 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-oneNot SpecifiedCoptotermes formosanusEffective protection[8]
CCA Copper, Chromium, Arsenic2.7Reticulitermes flavipes< 5%[10]
ACQ Copper, Quaternary Ammonium CompoundNot SpecifiedNot SpecifiedSimilar to CCA[7]

Note: Threshold retention in soil-block tests indicates the minimum amount of preservative required to effectively prevent fungal decay.[10]

Table 3: Preservative Leaching (Laboratory Data)

Leaching tests, like the AWPA E11 standard, measure the amount of preservative that leaches from the treated wood when exposed to water. Lower leaching is desirable for long-term efficacy and reduced environmental impact.

PreservativeActive Ingredient(s)Leaching MediumLeaching DurationPercent LeachingSource
Pentachlorophenol (PCP) PentachlorophenolWaterNot Specified~20% (from a water-borne system)[11]
DCOI 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-oneNot SpecifiedNot SpecifiedLeach resistant[12]
CCA Copper, Chromium, ArsenicWater14 daysLow[13]
ACQ Copper, Quaternary Ammonium CompoundWaterNot SpecifiedSimilar to CCA[9]

Note: The leaching of PCP can be influenced by factors such as the pH of the surrounding environment.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are based on the standards from the American Wood Protection Association (AWPA).

AWPA E7: Standard Method for Evaluating Wood Preservatives by Field Tests with Stakes

This standard is designed to determine the relative effectiveness of wood preservatives in wood exposed in the ground to fungi and termites.

  • Test Specimens: Wooden stakes, typically of a specified dimension (e.g., 19 x 19 x 457 mm), are prepared from a susceptible wood species like Southern Pine.

  • Preservative Treatment: Stakes are pressure-treated with different retention levels of the preservative being tested. Untreated stakes and stakes treated with a reference preservative are included as controls.

  • Field Installation: The treated stakes are driven into the ground at a designated test site with known fungal and termite activity.

  • Inspection and Rating: At regular intervals (typically annually), the stakes are removed and inspected for decay and termite attack. They are rated on a scale of 10 (sound) to 0 (failure).

  • Data Analysis: The average ratings for each preservative and retention level are calculated over time to determine their long-term performance.

AWPA E1: Standard Method for Laboratory Evaluation to Determine Resistance to Subterranean Termites

This method provides a laboratory procedure for evaluating the resistance of preservative-treated wood to subterranean termites.

  • Test Blocks: Small blocks of wood (e.g., 25 x 25 x 6 mm) are prepared and treated with various concentrations of the preservative.

  • Termite Exposure: The treated blocks, along with untreated control blocks, are placed in containers with a known number of subterranean termites (e.g., Reticulitermes flavipes or Coptotermes formosanus).

  • Incubation: The containers are maintained in a controlled environment (temperature and humidity) for a specified period (e.g., 4 weeks).

  • Evaluation: After the exposure period, the blocks are removed, cleaned, and weighed. The percentage of weight loss due to termite feeding is calculated. The condition of the termites is also assessed.

AWPA E11: Standard Method of Determining the Leachability of Wood Preservatives

This laboratory method is used to assess the tendency of preservative components to leach from treated wood.

  • Sample Preparation: Wood blocks are treated with the preservative to a known retention level.

  • Leaching Procedure: The treated blocks are submerged in a specified volume of distilled water.

  • Water Sampling and Analysis: The water is periodically sampled and analyzed for the concentration of the leached preservative components. The leaching vessel is agitated to ensure uniform distribution.

  • Calculation: The cumulative amount of leached preservative is calculated and expressed as a percentage of the initial amount in the wood.

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described above.

AWPA_E7_Workflow cluster_prep Preparation cluster_exposure Field Exposure cluster_eval Evaluation A Prepare Wood Stakes B Treat with Preservative A->B C Condition Stakes B->C D Install in Test Plot C->D E Annual Inspection D->E E->E F Rate for Decay & Termite Attack E->F G Analyze Data F->G

Figure 1: AWPA E7 Field Stake Test Workflow.

AWPA_E1_Workflow cluster_prep Preparation cluster_exposure Termite Exposure cluster_eval Evaluation A Prepare Wood Blocks B Treat with Preservative C Place in Container with Termites B->C D Incubate (4 weeks) C->D E Measure Weight Loss D->E F Assess Termite Mortality D->F G Calculate Efficacy E->G F->G

Figure 2: AWPA E1 Termite Resistance Test Workflow.

AWPA_E11_Workflow cluster_prep Preparation cluster_leaching Leaching Process cluster_analysis Analysis A Prepare Treated Wood Blocks B Submerge in Distilled Water A->B C Agitate and Collect Water Samples B->C C->C D Analyze Preservative in Water C->D E Calculate Percent Leached D->E

References

A Comparative Guide to Validated Methods for Assessing Pentachlorophenyl Laurate Leaching from Treated Wood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for assessing the leaching of Pentachlorophenyl laurate (PCPL) from treated wood. Due to the limited availability of validated methods specifically for PCPL, this document outlines established protocols for other wood preservatives, particularly oil-based compounds, and proposes a suitable adaptation for PCPL based on its physicochemical properties.

This compound is a fungicide and insecticide previously used in wood preservation. Understanding its potential to leach into the surrounding environment is crucial for environmental risk assessment. PCPL is a solid with very low water solubility and a high octanol-water partition coefficient (LogP of approximately 8.78), indicating it is strongly lipophilic and not readily leached by water.[1][2][3][4] This contrasts with water-borne wood preservatives, for which many standard leaching tests are designed.

Comparison of Leaching Assessment Methods

While no standardized leaching method has been specifically validated for this compound, several established methods for other wood preservatives can be adapted. The choice of method depends on the desired balance between simulating real-world conditions and the need for accelerated, reproducible laboratory data.

Method Principle Advantages Disadvantages Relevance for PCPL
Immersion Leaching (e.g., AWPA E11) Small treated wood blocks are immersed in a specified volume of leachant (typically deionized water) for a set period. The leachant is periodically collected and analyzed.[5][6]- Highly accelerated due to the high surface area-to-volume ratio of the blocks and continuous contact with the leachant.[5]- High reproducibility and standardization.- May not accurately simulate natural leaching conditions, which involve intermittent wetting and drying.[7][8]- Primarily designed for water-borne preservatives and may underestimate the leaching of hydrophobic compounds like PCPL.[5]- Useful as an initial, aggressive screening test to determine the worst-case scenario for leaching.
Simulated Rainfall Leaching Treated wood specimens are subjected to controlled, intermittent simulated rainfall. The runoff (leachate) is collected and analyzed.[7]- More closely mimics natural weathering and leaching processes compared to immersion methods.[7][8]- Allows for control over rainfall intensity and duration.[9][10]- More complex and less standardized than immersion methods.[7][8]- Requires specialized equipment.- Provides a more realistic assessment of PCPL leaching under outdoor exposure conditions.
Field Exposure (Lysimeter Tests) Treated wood is exposed to natural weather conditions in a controlled outdoor environment (lysimeter) that allows for the collection of leachate that moves through a soil column.[11]- Represents the most realistic leaching scenario.- Long-term and costly.- Lack of control over environmental variables (e.g., rainfall, temperature) makes comparisons between studies difficult.- Provides the most environmentally relevant data on the long-term leaching of PCPL.

Proposed Validated Method for Assessing PCPL Leaching

Given the physicochemical properties of PCPL, a multi-faceted approach combining an aggressive laboratory method with a more realistic simulation is recommended. The following protocol adapts the principles of existing standardized methods to be more suitable for an oil-based preservative like PCPL.

Proposed Protocol: Modified Simulated Rainfall Leaching Test

This protocol is based on simulated rainfall methodologies, which are considered to provide a more realistic estimation of in-service leaching compared to immersion methods.[7][8]

1. Preparation of Wood Specimens:

  • Select a common wood species (e.g., Southern Yellow Pine) and cut specimens to a standard size (e.g., 50 x 100 x 20 mm).

  • Treat the wood specimens with a known concentration of PCPL in an appropriate oil carrier, following a standardized pressure treatment process.

  • Allow the treated specimens to cure under controlled conditions for a specified period (e.g., 4 weeks) to ensure fixation of the preservative.

  • Determine the initial concentration of PCPL in a subset of specimens through solvent extraction and chemical analysis.

2. Simulated Rainfall Apparatus:

  • Utilize a laboratory setup capable of delivering a controlled, uniform simulated rainfall at a specified intensity (e.g., 10 mm/hr).

  • The apparatus should allow for the collection of all runoff from the surface of the wood specimens without cross-contamination.

3. Leaching Procedure:

  • Place the cured wood specimens in the apparatus at a slight angle to facilitate runoff.

  • Subject the specimens to a cycle of simulated rainfall and drying to mimic natural weather patterns. A recommended cycle is 8 hours of rainfall followed by 16 hours of drying.

  • Collect the leachate after each rainfall event.

  • Continue the cycling for a predetermined period (e.g., 12 weeks).

4. Leachate Analysis:

  • Measure the volume of leachate collected after each cycle.

  • Extract the PCPL from the aqueous leachate using a suitable solvent (e.g., hexane (B92381) or toluene) and a liquid-liquid extraction technique.

  • Concentrate the extract and analyze for PCPL using gas chromatography with electron capture detection (GC-ECD) or high-performance liquid chromatography (HPLC).

5. Data Presentation and Analysis:

  • Calculate the amount of PCPL leached per unit of surface area and per unit of rainfall.

  • Express the leaching rate as a function of time.

  • After the leaching experiment, analyze the wood specimens for their residual PCPL content to perform a mass balance.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed experimental workflow for assessing the leaching of this compound from treated wood.

G cluster_prep Specimen Preparation cluster_leaching Leaching Experiment cluster_analysis Analysis cluster_data Data Interpretation Wood_Selection Wood Selection and Cutting Treatment PCPL Treatment Wood_Selection->Treatment Curing Curing and Fixation Treatment->Curing Initial_Analysis Initial PCPL Analysis Curing->Initial_Analysis Residual_Analysis Residual PCPL in Wood Curing->Residual_Analysis Simulated_Rainfall Simulated Rainfall Cycling Initial_Analysis->Simulated_Rainfall Leachate_Collection Leachate Collection Simulated_Rainfall->Leachate_Collection Leachate_Extraction Leachate Extraction Leachate_Collection->Leachate_Extraction Chemical_Analysis GC-ECD or HPLC Analysis Leachate_Extraction->Chemical_Analysis Leaching_Rate Calculate Leaching Rate Chemical_Analysis->Leaching_Rate Mass_Balance Perform Mass Balance Residual_Analysis->Mass_Balance Leaching_Rate->Mass_Balance

Caption: Experimental workflow for assessing PCPL leaching from treated wood.

Alternative Wood Preservatives

Due to environmental and health concerns, the use of pentachlorophenol (B1679276) and its derivatives has been restricted in many regions. Several alternative wood preservatives are now more commonly used. These alternatives are broadly categorized as water-based and oil-based.

  • Water-based preservatives: These include Chromated Copper Arsenate (CCA), Alkaline Copper Quaternary (ACQ), Copper Azole (CuAz), and borates. They are widely used for residential and commercial applications.

  • Oil-based preservatives: These include creosote, copper naphthenate, and DCOI (4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one).[12] These are typically used for industrial applications such as utility poles and railway ties.

The leaching characteristics of these alternatives vary significantly based on their chemical properties and fixation in the wood.[13][14] Any assessment of their environmental impact would require the selection of an appropriate leaching methodology as outlined in this guide.

References

Safety Operating Guide

Proper Disposal of Pentachlorophenyl Laurate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Pentachlorophenyl laurate, a substance associated with persistent environmental pollutants, requires stringent disposal procedures to mitigate risks to human health and ecosystems. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound from a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, safety goggles or a face shield, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The primary recommended method for disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. Under no circumstances should this compound be discharged into sewer systems or disposed of with regular laboratory trash.

1. Waste Collection and Segregation:

  • Isolate Waste: Immediately segregate all waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipettes, vials), and spill cleanup materials.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Packaging and Container Selection:

  • Compatible Containers: Use only containers that are compatible with chlorinated organic compounds. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Secure Closure: Ensure containers are securely closed to prevent leaks or spills. For liquid waste, do not fill containers to more than 75% capacity to allow for vapor expansion.

  • Clean Exterior: The exterior of the waste container must be clean and free of any chemical contamination.

3. Labeling Requirements:

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The EPA hazardous waste code: F021, F027.

    • The hazards associated with the chemical (e.g., "Toxic," "Environmental Hazard").

    • The name and contact information of the generating laboratory or researcher.

    • The accumulation start date (the date the first waste was placed in the container).

4. Temporary Storage in the Laboratory:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of potential leaks.

  • Segregation: Store this compound waste away from incompatible materials.

5. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Hazardous Waste Manifest: For shipments of hazardous waste, a Uniform Hazardous Waste Manifest is required. This document tracks the waste from the generator to the final disposal facility. Your EHS department will typically handle the completion of this form.

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Don the appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Collect all contaminated materials into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data related to the disposal of this compound.

ParameterValue/Information
EPA Hazardous Waste Codes F021 : Wastes from the production or manufacturing use of pentachlorophenol (B1679276). F027 : Discarded unused formulations containing tri-, tetra-, or pentachlorophenol or compounds derived from these chlorophenols.[1][2][3][4]
Toxicity Classification Acute Toxicity 4 (Oral), Aquatic Acute 1, Aquatic Chronic 1.
Reportable Quantity (RQ) While a specific RQ for this compound is not listed, pentachlorophenol has an RQ of 10 lbs (4.54 kg). Given its derivation, it is prudent to handle spills and disposals with this in mind.
Occupational Exposure Limits No specific OSHA PEL or ACGIH TLV has been established for this compound. For its parent compound, pentachlorophenol, the OSHA PEL is 0.5 mg/m³ (TWA) and the ACGIH TLV is 0.5 mg/m³ (TWA).

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. Researchers should refer to their institution's chemical hygiene plan and standard operating procedures for handling and waste disposal specific to their experiments.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

start Start: This compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe spill Spill Occurs start->spill collect Step 2: Collect and Segregate Waste ppe->collect package Step 3: Package in Compatible Container collect->package label Step 4: Label with Hazardous Waste Information package->label store Step 5: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 6: Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Step 7: EHS Arranges for Pickup and Manifest contact_ehs->pickup disposal Step 8: Transport to Licensed Disposal Facility pickup->disposal end_point End: Proper Disposal Complete disposal->end_point spill->ppe No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Pentachlorophenyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pentachlorophenyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Summary

This compound is classified as toxic if swallowed and is suspected of causing cancer.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment to minimize exposure risks. Although specific occupational exposure limits for this compound have not been established, the limits for its hydrolysis product, Pentachlorophenol (B1679276) (PCP), should be considered as a conservative measure.

Occupational Exposure Limits (as Pentachlorophenol)
AgencyExposure Limit (Time-Weighted Average)Notes
OSHA (PEL) 0.5 mg/m³ (8-hour)Permissible Exposure Limit.[2][3]
NIOSH (REL) 0.5 mg/m³ (10-hour)Recommended Exposure Limit.[2]
ACGIH (TLV) 0.5 mg/m³ (8-hour)Threshold Limit Value.[2][3]

It is important to note that Pentachlorophenol is a suspected human carcinogen, and exposure should be kept to the lowest possible level.[2]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is essential to prevent accidental exposure and maintain a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] Operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or PVC glovesStudies have shown that nitrile rubber and PVC gloves provide good resistance to permeation by Pentachlorophenol formulations.[4] Natural rubber and latex/neoprene blends are not recommended due to rapid breakthrough.[4]
Eye Protection Chemical safety gogglesProtects eyes from splashes and airborne particles.
Skin and Body Protection Laboratory coat and closed-toe shoesPrevents skin contact with the chemical.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRequired when engineering controls are insufficient or during spill cleanup.
Safe Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Personal Hygiene: Wash hands thoroughly after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.

  • Grounding: For larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.

Storage
  • Container: Keep the container tightly closed in a dry and cool place.

  • Location: Store in a locked cabinet or a designated, restricted-access area.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency and Disposal Plan

Spill Response

In the event of a spill, follow these steps methodically.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate the immediate area Alert Alert colleagues and supervisor Evacuate->Alert PPE Don appropriate PPE (respirator, gloves, etc.) Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the spilled material and absorbent into a labeled waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan
  • Waste Characterization: this compound waste is considered hazardous waste.

  • Containerization: Collect all waste material (including contaminated PPE and spill cleanup materials) in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.